3-(Methylsulfonyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGFNRUBBVHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392320 | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433980-62-2 | |
| Record name | 3-(Methylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Methylsulfonyl)pyrrolidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and a representative synthetic protocol for 3-(Methylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
This compound is a pyrrolidine derivative featuring a methylsulfonyl group at the 3-position. This substitution significantly influences the molecule's polarity and potential for hydrogen bonding, making it a valuable building block in the design of novel chemical entities. The compound exists as a racemic mixture or as individual enantiomers, (R)- and (S)-3-(Methylsulfonyl)pyrrolidine, which may exhibit different biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| IUPAC Name | This compound | For the racemic mixture. |
| Synonyms | 3-(Methanesulfonyl)pyrrolidine; Pyrrolidine, 3-(methylsulfonyl)- | [1] |
| CAS Number | 433980-62-2 (racemic)[1] | 1234576-84-1 ((R)-enantiomer)[2], 290328-57-3 ((S)-enantiomer)[3] |
| Molecular Formula | C₅H₁₁NO₂S | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Appearance | Colorless to yellow liquid/oil | [2][3] |
| Boiling Point | 326.9 ± 31.0 °C | Predicted value[1] |
| Density | 1.23 ± 0.1 g/cm³ | Predicted value[1] |
| pKa | 8.51 ± 0.10 | Predicted value for the conjugate acid[1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][4] |
Chemical Structure
The structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methylsulfonyl (-SO₂CH₃) substituent.
The presence of the sulfonyl group, a strong electron-withdrawing group, and the secondary amine in the pyrrolidine ring are key features that dictate its chemical reactivity and interaction with biological targets.
Experimental Protocols: A Representative Synthesis
While multiple synthetic routes to pyrrolidine derivatives exist, a common strategy involves the modification of a pre-existing pyrrolidine ring. The following is a generalized protocol based on common organic chemistry transformations for the synthesis of this compound from a suitable precursor like 3-hydroxypyrrolidine.
Protocol: Synthesis of this compound via a Two-Step Process
Step 1: Mesylation of 3-Hydroxypyrrolidine
-
Reaction Setup: A solution of N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: A tertiary amine base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the N-protected 3-(methylsulfonyloxy)pyrrolidine intermediate.
Step 2: Nucleophilic Substitution with a Thiolate and Subsequent Oxidation
-
Thiolation: The intermediate from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF), and a source of thiomethoxide (e.g., sodium thiomethoxide) is added. The reaction is heated to promote the SN2 substitution.
-
Reaction Monitoring: The reaction is monitored by TLC for the formation of N-protected 3-(methylthio)pyrrolidine.
-
Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.
-
Oxidation: The resulting N-protected 3-(methylthio)pyrrolidine is dissolved in a solvent like dichloromethane and treated with an oxidizing agent (e.g., m-CPBA) to convert the sulfide to the sulfone.
-
Deprotection: The N-protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography or distillation to afford the pure compound.
This generalized protocol outlines the key transformations. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.
Logical and Experimental Visualization
To illustrate the synthetic process, a logical workflow diagram is provided below. This diagram outlines the key stages from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Biological and Pharmaceutical Relevance
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of a methylsulfonyl group can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and introduce new vector interactions with protein targets. While specific signaling pathways for this compound are not extensively documented in publicly available literature, its utility as a building block in drug discovery is significant.[2] It is often used in the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. Researchers are encouraged to investigate the biological activity of novel compounds derived from this versatile building block.
References
Technical Guide: NMR Spectroscopic Analysis of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. While specific quantitative data is proprietary and available through chemical suppliers, this document outlines the standard experimental protocols for acquiring such data and presents a framework for its interpretation.
Introduction
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative. The structural elucidation and confirmation of purity for such compounds heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR. This guide details the expected data presentation and the methodologies for acquiring high-quality NMR spectra for this compound.
Chemical Structure
The structural formula of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is presented below. The pyrrolidine ring, the stereocenter at the third carbon, the methylsulfonyl group, and the hydrochloride salt form are key features to be confirmed by NMR analysis.
Caption: Chemical structure of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.
NMR Data Presentation
Quantitative ¹H and ¹³C NMR data for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride are available from commercial suppliers such as ChemicalBook.[1] For research and quality control purposes, this data is typically presented in a tabular format for clarity and ease of comparison.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not publicly available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available |
Experimental Protocols
The following are representative protocols for the acquisition of ¹H and ¹³C NMR spectra for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.
Sample Preparation
-
Approximately 5-10 mg of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent.
-
Given the hydrochloride salt form, appropriate solvents include deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed until the solid is completely dissolved.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
-
Processing:
-
Fourier transformation with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correction.
-
Referencing of the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).
-
¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at a ¹³C frequency of 100 or 125 MHz, respectively).
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Approximately 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
-
Processing:
-
Fourier transformation with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correction.
-
Referencing of the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride using the acquired NMR data.
Caption: Workflow for NMR-based structural confirmation.
References
3-(Methylsulfonyl)pyrrolidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including CAS numbers and molecular weights for its various forms, and presents representative experimental protocols for its synthesis, purification, and analysis.
Core Compound Data
This compound is a versatile building block available in racemic and enantiomerically pure forms, as well as a hydrochloride salt. Each form has distinct identifiers and properties crucial for accurate sourcing and application in research and development.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (racemic) | 433980-62-2 | C₅H₁₁NO₂S | 149.21 |
| (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 | C₅H₁₁NO₂S | 149.21 |
| (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 | C₅H₁₁NO₂S | 149.21 |
| This compound Hydrochloride | 1215368-15-2 | C₅H₁₂ClNO₂S | 185.67 |
Synthesis and Purification Protocols
Caption: A potential synthetic route to this compound.
Representative Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of analogous compounds.
Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
-
Dissolve N-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.
Step 2: Nucleophilic Substitution with Sodium Methanethiolate
-
Dissolve the crude mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium methanethiolate (NaSMe) to the solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-3-(methylthio)pyrrolidine.
Step 3: Oxidation to the Sulfone
-
Dissolve the crude thioether in a solvent such as dichloromethane or methanol.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until the oxidation is complete as indicated by TLC.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude N-Boc-3-(methylsulfonyl)pyrrolidine.
Step 4: Deprotection
-
Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to induce precipitation.
Purification Protocol
Purification of the final product can be achieved through several methods, depending on the nature of the impurities.
-
Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the protected intermediates and the final product. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be used to obtain a highly pure product.
Analytical Characterization
Accurate characterization of this compound is essential for its use in research and drug development. The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the compound. The chemical shifts will vary depending on the solvent and whether the compound is in its free base or salt form.
Representative ¹H NMR Data (Predicted):
-
CH₃-SO₂: A singlet peak is expected around 2.9-3.1 ppm.
-
Pyrrolidine Ring Protons: A series of multiplets would be observed in the range of 2.0-3.8 ppm. The proton at the C3 position, adjacent to the sulfonyl group, is expected to be shifted downfield.
Representative ¹³C NMR Data (Predicted):
-
CH₃-SO₂: A signal is anticipated around 40-45 ppm.
-
Pyrrolidine Ring Carbons: Signals for the pyrrolidine carbons would typically appear in the range of 25-65 ppm. The C3 carbon, directly attached to the sulfonyl group, will be the most downfield of the ring carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of this compound and for separating its enantiomers.
General Purity Analysis (Reversed-Phase HPLC):
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid is a typical mobile phase for the analysis of small amines.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) can be employed.
Chiral Separation (Chiral HPLC):
-
Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is required.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine, is used for chiral separations. The exact mobile phase composition will need to be optimized for the specific chiral column.
Potential Biological Relevance and Signaling Pathway
While the specific biological targets of this compound are not extensively documented, structurally related compounds have shown significant biological activity. For instance, a 3-(S)-thiomethyl pyrrolidine analog has been identified as a potent and selective inhibitor of ERK1/2 kinases. The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which is frequently dysregulated in various cancers.
Caption: Inhibition of the MAPK/ERK pathway by analogous compounds.
This pathway highlights a potential area of investigation for this compound and its derivatives in the context of oncology drug discovery. Researchers can use this information as a starting point for designing experiments to evaluate the biological activity of this compound.
The Ascendant Role of 3-(Methylsulfonyl)pyrrolidine Derivatives in Modern Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the 3-(methylsulfonyl)pyrrolidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This in-depth technical guide provides a comprehensive overview of the biological activity of these derivatives, with a particular focus on their roles as kinase inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a multitude of FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for the exploration of diverse chemical space, a desirable trait in the design of novel therapeutics.[1] The introduction of a methylsulfonyl group at the 3-position of this ring can significantly influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby impacting its biological activity and pharmacokinetic profile.
Biological Activity and Therapeutic Potential
Recent research has highlighted the promise of this compound derivatives in two key therapeutic areas: oncology and metabolic diseases.
Kinase Inhibition: Targeting the MAPK/ERK Pathway
A notable application of this scaffold is in the development of inhibitors for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[3]
One prominent example is the development of MK-8353, an orally bioavailable and potent dual-mechanism ERK1/2 inhibitor. The core structure of this compound features a this compound moiety. The synthesis of this key component involves the oxidation of a 3-(methylthio)pyrrolidine precursor.[4] This modification from a methylthio to a methylsulfonyl group was found to be crucial for improving the pharmacokinetic properties of the compound.[3]
Table 1: Biological Activity of a this compound-based ERK Inhibitor
| Compound | Target | Assay | IC50 (nM) | Cell Proliferation (HT-29) IC50 (nM) | Reference |
| Derivative from MK-8353 development | ERK1/2 | Biochemical | Data not available | Data not available | [4] |
Quantitative data for a broader range of this compound derivatives as kinase inhibitors is an active area of research.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Strategy for Type 2 Diabetes
The pyrrolidine scaffold is a well-established pharmacophore in the design of DPP-IV inhibitors, a class of oral anti-diabetic drugs.[5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels.[6] By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
While many successful DPP-IV inhibitors utilize a cyanopyrrolidine moiety, the exploration of other substituents, such as the methylsulfonyl group, is a promising avenue for developing novel candidates with improved potency, selectivity, and pharmacokinetic profiles. Research has demonstrated that pyrrolidine sulfonamide derivatives can exhibit significant DPP-IV inhibitory activity. For instance, a series of pyrrolidine sulfonamide derivatives showed promising in vitro antidiabetic effects, with one derivative exhibiting an IC50 value of 11.32 ± 1.59 μM against the DPP-IV enzyme.[7][8]
Table 2: Biological Activity of Pyrrolidine Sulfonamide Derivatives as DPP-IV Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 ± 1.59 | [7][8] |
Further investigation is required to specifically quantify the DPP-IV inhibitory activity of this compound derivatives.
Experimental Protocols
To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.
Synthesis of the this compound Core
A general strategy for the synthesis of the this compound core involves a multi-step process starting from a readily available chiral precursor, such as trans-4-hydroxy-L-proline.[9]
Protocol: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
-
Decarboxylation: Trans-4-hydroxy-L-proline is heated in a high-boiling point solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
-
N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
Sulfonylation: The hydroxyl group at the 3-position is then sulfonylated using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group. This step proceeds with an inversion of stereochemistry.
-
Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions to yield (S)-3-(methylsulfonyl)pyrrolidine hydrochloride.[9]
Biological Assays
Protocol: In Vitro ERK1/2 Kinase Assay (Radiometric) [1]
-
Reaction Setup: Prepare a reaction mixture containing Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), ATP, [γ-³²P]ATP, and the substrate (e.g., Myelin Basic Protein, MBP).
-
Enzyme Addition: Add the recombinant ERK2 enzyme to the reaction mixture.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compound.
Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric) [6][7][10]
-
Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the DPP-IV enzyme with various concentrations of the this compound derivative for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by DPP-IV releases free AMC, which is fluorescent.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The biological effects of this compound derivatives are mediated through their interaction with specific intracellular signaling pathways.
MAPK/ERK Signaling Pathway
As ERK inhibitors, these compounds directly target the MAPK/ERK signaling cascade. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and proliferation.
DPP-IV and Incretin Signaling
In the context of DPP-IV inhibition, this compound derivatives would modulate the incretin signaling pathway. Following food intake, GLP-1 is released and binds to its receptor on pancreatic β-cells, stimulating insulin secretion. DPP-IV rapidly degrades GLP-1, terminating its action. Inhibition of DPP-IV prolongs the activity of GLP-1.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design of novel therapeutic agents. Its demonstrated utility in the development of potent kinase and DPP-IV inhibitors underscores its significance in modern drug discovery. Further exploration of the structure-activity relationships, optimization of synthetic routes, and comprehensive investigation of the biological activities of derivatives based on this core structure are warranted to unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. enamine.net [enamine.net]
- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 10. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
3-(Methylsulfonyl)pyrrolidine: A Technical Guide to its Solubility in Organic Solvents
Disclaimer: As of late 2025, publicly accessible, peer-reviewed data on the quantitative solubility of 3-(Methylsulfonyl)pyrrolidine in a comprehensive range of organic solvents is limited. This guide outlines the typical experimental methodologies and data presentation formats that would be utilized for such a study and provides a framework for researchers working with this compound.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its sulfonyl group and pyrrolidine ring impart specific physicochemical properties that make it an attractive moiety for incorporation into larger, biologically active molecules. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document provides a foundational guide to the principles and practices of determining and presenting such solubility data.
Quantitative Solubility Data
A comprehensive understanding of a compound's solubility is best achieved through systematic measurement across a range of solvents with varying polarities and properties. While specific experimental data for this compound is not widely available in the public domain, the following table represents a template for how such data should be presented for clarity and comparative analysis.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Method of Determination |
| Polar Protic Solvents | ||||
| Water | H₂O | 10.2 | Data Not Available | Gravimetric Analysis |
| Methanol | CH₃OH | 5.1 | Data Not Available | HPLC |
| Ethanol | C₂H₅OH | 4.3 | Data Not Available | HPLC |
| Isopropanol | C₃H₇OH | 3.9 | Data Not Available | HPLC |
| Polar Aprotic Solvents | ||||
| Acetonitrile | CH₃CN | 5.8 | Data Not Available | Gravimetric Analysis |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available | Gravimetric Analysis |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available | Gravimetric Analysis |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | HPLC |
| Nonpolar Solvents | ||||
| Toluene | C₇H₈ | 2.4 | Data Not Available | Gravimetric Analysis |
| Hexane | C₆H₁₄ | 0.1 | Data Not Available | Gravimetric Analysis |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available | HPLC |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following outlines a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent.
Method 1: Gravimetric Analysis
-
Sample Preparation: A known excess of this compound is added to a sealed vial containing a precise volume of the desired organic solvent.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or shaker bath is commonly used.
-
Phase Separation: The saturated solution is allowed to stand undisturbed to allow any undissolved solid to settle.
-
Aliquoting: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed vial, and the solvent is removed under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The vial containing the dried solute is weighed, and the mass of the dissolved solid is determined by subtracting the initial mass of the vial.
-
Calculation: The solubility is calculated and typically expressed in grams per 100 mL or moles per liter.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Stock Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared by diluting the stock solution. These standards are injected into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric analysis method (Steps 1-3).
-
Dilution and Analysis: A small, precise volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration that falls within the range of the calibration curve. This diluted sample is then injected into the HPLC system.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Caption: General workflow for solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, the established methodologies of gravimetric analysis and HPLC provide robust frameworks for its determination. Researchers are encouraged to perform their own solubility studies under conditions relevant to their specific applications and to report this data to contribute to the broader scientific understanding of this important chemical building block. The templates and protocols provided herein serve as a guide for conducting and presenting such research in a clear and standardized manner.
Spectroscopic Profile of 3-(Methylsulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug development. The information herein is designed to assist researchers in the identification, characterization, and quality control of this compound. While a publicly available, complete dataset is limited, this guide extrapolates the expected spectroscopic features based on the known functional groups and general principles of infrared (IR) spectroscopy and mass spectrometry (MS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrrolidine ring and methylsulfonyl group.
Expected Infrared Absorption Data
The following table summarizes the predicted significant IR absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium, Broad | N-H stretch (secondary amine) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1300-1350 | Strong | S=O asymmetric stretch (sulfonyl) |
| ~1120-1160 | Strong | S=O symmetric stretch (sulfonyl) |
| ~1100-1200 | Medium | C-N stretch (amine) |
| ~700-800 | Medium | C-S stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and allowed to dry completely.
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is a common method that provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.
Expected Mass Spectrometry Data
The mass spectrum of this compound (molar mass: 149.21 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₃]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
| 79 | [CH₃SO₂]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (from rearrangement) |
Note: The relative intensities of these peaks will depend on the specific ionization and fragmentation conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), and to fragment in a reproducible manner.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
The Emerging Therapeutic Potential of 3-(Methylsulfonyl)pyrrolidine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its three-dimensional structure provides a valuable framework for designing novel therapeutic agents.[2] A particularly interesting class of compounds based on this scaffold is the 3-(methylsulfonyl)pyrrolidine analogs. This technical guide delves into the primary therapeutic target of these analogs, focusing on the inhibition of the Ras/Raf/MEK/ERK signaling pathway, a critical mediator of cancer cell proliferation and survival.
Executive Summary
Recent research has identified 3-(thiomethyl)pyrrolidine derivatives, which are closely related to this compound analogs, as potent and selective inhibitors of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] Dysregulation of the ERK signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action, quantitative data on key compounds, detailed experimental protocols for relevant assays, and a visualization of the targeted signaling pathway.
The Ras/Raf/MEK/ERK Signaling Pathway: A Key Oncogenic Driver
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[5] In many cancers, mutations in components of this pathway, such as Ras or B-Raf, lead to its constitutive activation, driving uncontrolled cell growth.
Key Therapeutic Target: ERK1/2 Inhibition
The primary therapeutic application identified for this compound analogs, specifically the 3-(thiomethyl)pyrrolidine derivatives, is the inhibition of ERK1 and ERK2.[3][4] A notable example is the development of analogs to the potent ERK1/2 inhibitor SCH772984. While effective, SCH772984 suffered from poor pharmacokinetic properties.[3]
Subsequent research led to the discovery of a novel 3-(S)-thiomethyl pyrrolidine analog, compound 28, which demonstrated significantly improved pharmacokinetic properties while maintaining potent ERK inhibition.[3]
Quantitative Data
The following table summarizes the available quantitative data for the lead compound SCH772984 and the improved 3-(S)-thiomethyl pyrrolidine analog, compound 28.
| Compound | Target | Assay | IC50 / Activity | Pharmacokinetic Parameter (Rat) | Source |
| SCH772984 (Compound 5) | ERK1/2 | Kinase Assay | Potent Inhibitor | AUC = 0 µM·h; F% = 0 (at 10 mpk) | [3] |
| Compound 28 | ERK1/2 | Kinase Assay | Potent Inhibitor | AUC = 26 µM·h; F% = 70 (at 10 mpk) | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide representative methodologies for key assays used in the evaluation of this compound analogs as ERK inhibitors. While the specific protocols from the primary literature on compound 28 were not available in supplementary materials, these standard protocols represent the industry-standard approach.
In Vitro ERK1/2 Kinase Assay
This assay is designed to measure the direct inhibitory activity of a compound against the ERK1 and ERK2 enzymes.
Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of recombinant human ERK1 or ERK2, a suitable substrate (e.g., myelin basic protein, MBP), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS/MTT)
This assay assesses the effect of the test compounds on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, a cell line with a B-Raf mutation) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period of 72 hours.
-
MTS/MTT Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
-
Measurement: For MTS, the soluble formazan product is measured directly by reading the absorbance at 490 nm. For MTT, a solubilization solution is added to dissolve the formazan crystals before reading the absorbance at 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Rat Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds in a living organism.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer a single dose either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Bioanalysis: Extract the compound from the plasma samples and quantify its concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and oral bioavailability (F%).
Other Potential Therapeutic Applications
While the inhibition of ERK1/2 is the most well-documented therapeutic target for this class of compounds, the broader family of pyrrolidine derivatives has shown a wide range of biological activities. These include anti-inflammatory, antiviral, and antidiabetic properties.[1][6] Further research may uncover additional therapeutic targets for this compound analogs beyond oncology. For instance, some pyrrolidine sulfonamides have been investigated as DPP-IV inhibitors for the treatment of diabetes.[5]
Conclusion
This compound analogs, particularly the 3-(thiomethyl)pyrrolidine derivatives, represent a promising class of compounds for the development of novel cancer therapeutics. Their primary mechanism of action is the inhibition of the ERK1/2 kinases, key components of a signaling pathway that is frequently hyperactivated in cancer. The discovery of analogs with improved pharmacokinetic profiles highlights the potential for developing clinically viable drug candidates from this scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and advance this exciting area of medicinal chemistry.
References
- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. optibrium.com [optibrium.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Utilizing 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for creating novel chemical entities using 3-(Methylsulfonyl)pyrrolidine as a versatile building block. The protocols outlined below are designed to be adaptable for the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The incorporation of a methylsulfonyl group at the 3-position of the pyrrolidine ring introduces a polar, hydrogen bond acceptor functionality that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document details key synthetic transformations of this compound, including N-alkylation, N-arylation, and reductive amination, to generate a diverse range of derivatives.
I. N-Alkylation of this compound
N-alkylation is a fundamental transformation for modifying the secondary amine of the pyrrolidine ring. This can be achieved through various methods, including reaction with alkyl halides, reductive amination, and reaction with epoxides.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of this compound with an alkyl halide in the presence of a base.
Experimental Workflow
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add the desired alkyl halide (1.1 eq.).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-(methylsulfonyl)pyrrolidine.
Quantitative Data Summary
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 85 |
| 2 | 4-Fluorobenzyl chloride | Et₃N | DMF | 80 | 8 | 78 |
| 3 | 2-Bromoethyl methyl ether | K₂CO₃ | ACN | 50 | 12 | 72 |
Note: Reaction times and temperatures may need to be optimized for different alkyl halides.
Protocol 2: Reductive Amination
Reductive amination provides an alternative route to N-alkylated products, particularly for introducing more complex alkyl groups via reaction with aldehydes or ketones.[3][4]
Experimental Workflow
Methodology:
-
Imine Formation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as methanol or 1,2-dichloroethane, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.[5]
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Summary
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 82 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | 6 | 75 |
| 3 | Pyridine-4-carbaldehyde | NaBH(OAc)₃ | DCE | 5 | 79 |
II. N-Arylation of this compound
The introduction of an aryl group on the pyrrolidine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with aryl halides.
Experimental Workflow
Methodology:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent and Degassing: Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-aryl-3-(methylsulfonyl)pyrrolidine.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 75 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 68 |
| 3 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 72 |
III. Potential Biological Applications and Signaling Pathways
While specific biological data for derivatives of this compound is emerging, related pyrrolidine-containing molecules have shown activity as inhibitors of various enzymes and receptors. For instance, pyrrolidine derivatives have been investigated as inhibitors of kinases, such as PI3K and ERK, which are key components of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7][8]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by novel inhibitors derived from this compound.
The unique stereochemical and electronic properties imparted by the 3-methylsulfonylpyrrolidine scaffold make it an attractive starting point for the design of novel kinase inhibitors. The synthesis of a library of N-substituted derivatives using the protocols described above would enable a thorough investigation of the structure-activity relationships and the identification of potent and selective modulators of these critical signaling pathways.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel compounds. The protocols provided herein for N-alkylation and N-arylation offer robust methods for generating diverse libraries of molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. Further exploration of these derivatives is warranted to fully elucidate their biological activities and therapeutic potential.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Strategic Incorporation of 3-(Methylsulfonyl)pyrrolidine in Modern Drug Design
Application Note: AP-CHEM-2025-01
Introduction
The pyrrolidine ring is a well-established privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar nature, often described as "pseudorotation," contributes to the stereochemical complexity of molecules, which can be pivotal for achieving high target selectivity and potency.[1] The strategic functionalization of the pyrrolidine ring is a key aspect of modern drug design, aiming to optimize physicochemical and pharmacokinetic properties. This application note focuses on the utility of the 3-(methylsulfonyl)pyrrolidine building block, highlighting its role in enhancing metabolic stability and overall drug-like properties, with a particular focus on its application in the development of kinase inhibitors.
The methylsulfonyl group is a polar, aprotic, and metabolically stable functional group. When appended to the 3-position of a pyrrolidine ring, it can significantly influence the molecule's polarity, solubility, and interactions with biological targets. It can act as a hydrogen bond acceptor and its steric bulk can be used to control the conformation of the pyrrolidine ring and the overall molecule.
Key Advantages of this compound in Drug Design:
-
Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, and its presence can shield adjacent functionalities from enzymatic attack.
-
Improved Physicochemical Properties: The polar nature of the methylsulfonyl group can improve aqueous solubility and other key physicochemical parameters of a drug candidate.
-
Stereochemical Control: The substituent at the 3-position influences the puckering of the pyrrolidine ring, which can be crucial for optimal binding to the target protein.[1]
-
Bioisosteric Replacement: The methylsulfonylpyrrolidine moiety can be used as a bioisostere for other functional groups to fine-tune the properties of a lead compound.
Application Case Study: Development of ERK Inhibitors
A compelling example of the strategic use of a 3-substituted pyrrolidine is in the development of inhibitors for the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[3][4] The initial lead compound, SCH772984 , was a potent and selective ERK1/2 inhibitor but suffered from poor pharmacokinetic (PK) properties, including a low oral bioavailability (F% = 0 in rats), which was attributed to the metabolic instability of the pyrrolidinamide moiety.[5][6]
To address this liability, a systematic exploration of substituents at the 3-position of the pyrrolidine ring was undertaken. This led to the discovery of a 3-(S)-thiomethyl pyrrolidine analog, which demonstrated a dramatic improvement in pharmacokinetic properties. The closely related this compound is an oxidized and more polar analog, expected to confer similar or even enhanced benefits in terms of metabolic stability and solubility.
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic data for the parent ERK inhibitor (SCH772984) and its improved 3-substituted pyrrolidine analog.
Table 1: In Vitro Biological Activity of ERK Inhibitors
| Compound | Target | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| SCH772984 | ERK1 | 4 | - | [7] |
| ERK2 | 1 | - | [7] | |
| A375 cells | - | 4.9 | [3] | |
| Colo205 cells | - | 7.5 | [3] | |
| 3-(S)-Thiomethyl Pyrrolidine Analog (Compound 28) | ERK1 | 20 | - | [5] |
| ERK2 | 7 | - | [5] | |
| A375 cells | - | 10 | [6] |
Table 2: Pharmacokinetic Properties of ERK Inhibitors in Rats
| Compound | Dose (mpk) | AUC (µM·h) | F (%) | Reference |
| SCH772984 | 10 | 0 | 0 | [5] |
| 3-(S)-Thiomethyl Pyrrolidine Analog (Compound 28) | 10 | 26 | 70 | [5] |
Signaling Pathway and Experimental Workflow
The development of ERK inhibitors with improved metabolic stability can be visualized through the following diagrams.
Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of drug candidates incorporating this compound.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-3-(methylthio)pyrrolidine (Precursor to the Sulfone)
This protocol is adapted from the synthesis of the thiomethyl analog, which is a direct precursor to the methylsulfonyl derivative via oxidation.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium thiomethoxide (NaSMe)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mesylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude mesylate, which can be used in the next step without further purification.
-
Thiomethylation: Dissolve the crude mesylate in DMF. Add sodium thiomethoxide (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-1-Boc-3-(methylthio)pyrrolidine.
Protocol 2: Oxidation to (R)-1-Boc-3-(methylsulfonyl)pyrrolidine
Materials:
-
(R)-1-Boc-3-(methylthio)pyrrolidine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (using m-CPBA):
-
Dissolve (R)-1-Boc-3-(methylthio)pyrrolidine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the sulfone.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-1-Boc-3-(methylsulfonyl)pyrrolidine.
Protocol 3: General Procedure for Incorporation into a Drug Scaffold (Amide Coupling)
Materials:
-
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride (after Boc deprotection of the product from Protocol 2)
-
Carboxylic acid-containing drug scaffold
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid scaffold (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (R)-3-(methylsulfonyl)pyrrolidine hydrochloride (1.1 eq) and additional DIPEA (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by an appropriate method (e.g., silica gel chromatography or preparative HPLC) to obtain the final compound.
Conclusion
The this compound moiety is a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their compounds. As demonstrated in the case of ERK inhibitors, substitution at the 3-position of the pyrrolidine ring can dramatically improve pharmacokinetic profiles by increasing metabolic stability. The protocols provided offer a general guideline for the synthesis and incorporation of this strategic building block. Researchers and drug development professionals are encouraged to consider the use of this compound to address challenges related to metabolic instability and to optimize the overall profile of their drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Chiral Synthesis of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of (R)- and (S)-3-(methylsulfonyl)pyrrolidine. These chiral compounds are valuable building blocks in medicinal chemistry, finding application as scaffolds in the development of novel therapeutic agents. The synthetic strategy presented here employs a robust and scalable three-step sequence starting from commercially available chiral (R)- and (S)-N-Boc-3-hydroxypyrrolidine. The methodology involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with a methylthiolate source, and subsequent oxidation to the desired sulfone. The final step involves the deprotection of the Boc-group to yield the target compounds. This approach ensures high enantiomeric purity and provides a reliable route for the preparation of both enantiomers of 3-(methylsulfonyl)pyrrolidine.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in drug discovery, present in a multitude of biologically active molecules and approved pharmaceuticals. The stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. Specifically, the introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring can significantly influence the physicochemical properties and biological activity of a molecule, potentially enhancing its solubility, metabolic stability, and target-binding interactions. Therefore, access to enantiomerically pure (R)- and (S)-3-(methylsulfonyl)pyrrolidine is of significant interest to medicinal chemists.
The synthetic route detailed herein provides a practical and efficient method for the preparation of these valuable chiral building blocks. The use of a chiral pool starting material, N-Boc-3-hydroxypyrrolidine, which is readily available in both (R) and (S) configurations, simplifies the synthesis and ensures excellent control over the stereochemistry of the final product.
Synthetic Strategy
The overall synthetic pathway for the preparation of (R)- and (S)-3-(methylsulfonyl)pyrrolidine is depicted below. The synthesis commences with the appropriate enantiomer of N-Boc-3-hydroxypyrrolidine.
Figure 1: General synthetic scheme for the preparation of (R)- and (S)-3-(methylsulfonyl)pyrrolidine.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of both enantiomers based on literature precedents for similar transformations.
Table 1: Synthesis of (R)-3-(methylsulfonyl)pyrrolidine
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | >95 | >99 |
| 2 | (R)-N-Boc-3-(methylthio)pyrrolidine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | Sodium thiomethoxide | 80-90 | >99 |
| 3 | (R)-N-Boc-3-(methylsulfonyl)pyrrolidine | (R)-N-Boc-3-(methylthio)pyrrolidine | m-CPBA or Oxone® | >90 | >99 |
| 4 | (R)-3-(methylsulfonyl)pyrrolidine | (R)-N-Boc-3-(methylsulfonyl)pyrrolidine | Trifluoroacetic acid or HCl | >95 | >99 |
Table 2: Synthesis of (S)-3-(methylsulfonyl)pyrrolidine
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | >95 | >99 |
| 2 | (S)-N-Boc-3-(methylthio)pyrrolidine | (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | Sodium thiomethoxide | 80-90 | >99 |
| 3 | (S)-N-Boc-3-(methylsulfonyl)pyrrolidine | (S)-N-Boc-3-(methylthio)pyrrolidine | m-CPBA or Oxone® | >90 | >99 |
| 4 | (S)-3-(methylsulfonyl)pyrrolidine | (S)-N-Boc-3-(methylsulfonyl)pyrrolidine | Trifluoroacetic acid or HCl | >95 | >99 |
Experimental Protocols
The following protocols are provided for the synthesis of the (R)-enantiomer. The same procedures can be followed for the synthesis of the (S)-enantiomer by starting with (S)-N-Boc-3-hydroxypyrrolidine.
Protocol 1: Synthesis of (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine
Figure 2: Workflow for the mesylation of (R)-N-Boc-3-hydroxypyrrolidine.
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (R)-N-Boc-3-(methylthio)pyrrolidine
Figure 3: Workflow for the nucleophilic substitution with sodium thiomethoxide.
Materials:
-
(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)
-
Sodium thiomethoxide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium thiomethoxide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-3-(methylthio)pyrrolidine.
Protocol 3: Synthesis of (R)-N-Boc-3-(methylsulfonyl)pyrrolidine
Figure 4: Workflow for the oxidation of the sulfide to the sulfone.
Materials:
-
(R)-N-Boc-3-(methylthio)pyrrolidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) or Oxone® (potassium peroxymonosulfate, 2.2 eq)
-
Dichloromethane and Water (for m-CPBA) or Methanol and Water (for Oxone®)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure using m-CPBA:
-
Dissolve (R)-N-Boc-3-(methylthio)pyrrolidine in a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete oxidation.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfone.
-
The product can be purified by recrystallization or flash column chromatography.
Protocol 4: Synthesis of (R)-3-(methylsulfonyl)pyrrolidine
Figure 5: Workflow for the deprotection of the Boc group.
Materials:
-
(R)-N-Boc-3-(methylsulfonyl)pyrrolidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve (R)-N-Boc-3-(methylsulfonyl)pyrrolidine in DCM.
-
Add an excess of TFA or a solution of 4 M HCl in 1,4-dioxane to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
-
Collect the solid by filtration and dry under vacuum to obtain the final product.
Conclusion
The protocols described in this document provide a reliable and efficient pathway for the chiral synthesis of both (R)- and (S)-3-(methylsulfonyl)pyrrolidine. The use of readily available chiral starting materials and well-established chemical transformations makes this synthetic route amenable to both small-scale and larger-scale preparations. The resulting enantiomerically pure this compound derivatives are valuable building blocks for the discovery and development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and available resources.
Application Notes and Protocols for N-Alkylation of 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-(methylsulfonyl)pyrrolidine, a key synthetic transformation for the generation of diverse chemical libraries used in drug discovery and development. The presence of the methylsulfonyl group at the 3-position influences the reactivity of the pyrrolidine nitrogen, necessitating carefully optimized reaction conditions. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination.
Data Presentation: N-Alkylation of Pyrrolidine Derivatives
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of pyrrolidine and its derivatives using various methods. While specific data for this compound is limited in publicly available literature, the data for analogous 3-substituted pyrrolidines provides a valuable reference for reaction optimization.
| Starting Material | Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Benzyl bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | - | Good | [1] |
| Pyrrolidine | Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | Overnight | - | [2] |
| Pyrrolidine | Allyl bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | - | Good | [1] |
| Pyrrolidine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | - | 88 | [3][4] |
| Pyrrolidine | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | - | 96 | [3][4] |
| 3-Hydroxypyrrolidine | Benzyl bromide | Direct Alkylation | - | - | - | - | - | [5] |
| Pyrrolidine-3-carboxamide | Ethyl iodide | Direct Alkylation | - | - | - | - | - | |
| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | Direct Alkylation | - | - | - | - | - | [6] |
Experimental Protocols
Two representative protocols for the N-alkylation of this compound are provided below.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a mild base. This method is suitable for introducing a variety of primary and some secondary alkyl groups.
Materials:
-
This compound (or its hydrochloride salt)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). If using the hydrochloride salt, add an additional equivalent of K₂CO₃ (total 3.0 eq).
-
Add anhydrous acetonitrile or DMF (approximately 10 mL per mmol of pyrrolidine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS (typically 2-24 hours). The electron-withdrawing nature of the methylsulfonyl group may necessitate longer reaction times or higher temperatures compared to unsubstituted pyrrolidine.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-3-(methylsulfonyl)pyrrolidine.
Protocol 2: Reductive Amination
This protocol is suitable for the N-alkylation of this compound with aldehydes or ketones. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[3][4]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic acid (optional, as a catalyst for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add anhydrous 1,2-dichloroethane or dichloromethane (approximately 10-15 mL per mmol of pyrrolidine).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3-(methylsulfonyl)pyrrolidine.
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Experimental Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
References
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Utilizing 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging 3-(methylsulfonyl)pyrrolidine in parallel synthesis workflows for the generation of diverse chemical libraries. The inclusion of the this compound scaffold is a strategic choice in drug discovery, offering a three-dimensional structural element combined with the favorable physicochemical properties of the methylsulfonyl group. This document outlines key reactions, detailed experimental protocols, and data presentation for the efficient creation of novel compound collections for screening and lead optimization.
The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural products, valued for its ability to explore chemical space in three dimensions.[1][2][3] The methylsulfonyl group, a bioisostere for other functionalities, can enhance aqueous solubility, metabolic stability, and provide hydrogen bond accepting capabilities, which can lead to improved pharmacokinetic profiles and target engagement.[4]
Key Reactions for Library Synthesis
Parallel synthesis with this compound as a core building block can be effectively achieved through two primary reaction pathways: N-acylation and reductive amination . These reactions are well-suited for high-throughput synthesis due to their robust nature, compatibility with a wide range of commercially available reagents, and amenability to automated liquid handling systems.
N-Acylation of this compound
The secondary amine of the pyrrolidine ring provides a reactive handle for N-acylation, allowing for the introduction of a diverse array of substituents. This reaction is a cornerstone of parallel synthesis for generating libraries of amides, which are common functionalities in bioactive molecules.
Reductive Amination with this compound
Reductive amination offers another versatile method for diversifying the this compound scaffold. This one-pot reaction between the pyrrolidine, an aldehyde or ketone, and a reducing agent efficiently forms a new carbon-nitrogen bond, leading to a wide range of N-alkylated derivatives.[5][6]
Experimental Protocols
The following protocols are generalized for parallel synthesis in 96-well plates. Reagent quantities can be scaled as needed.
Protocol 1: Parallel N-Acylation of this compound
This protocol describes the synthesis of a library of N-acyl-3-(methylsulfonyl)pyrrolidine derivatives.
Materials:
-
This compound hydrochloride
-
A diverse library of carboxylic acids
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 0.5 M solution of this compound (free base, prepared by neutralizing the hydrochloride salt) in DMF.
-
Dispensing Reagents:
-
To each well of the 96-well reaction block, add 100 µL of a 0.5 M solution of a unique carboxylic acid in DMF.
-
Add 120 µL of a 0.5 M solution of HATU in DMF to each well.
-
Add 150 µL of a 1.0 M solution of DIPEA in DMF to each well.
-
-
Initiation of Reaction: Add 100 µL of the this compound stock solution to each well.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude product can be purified by preparative HPLC-MS to yield the desired N-acyl-3-(methylsulfonyl)pyrrolidine derivatives.
-
-
Analysis and Quantification: Analyze the purity of each compound by analytical LC-MS and determine the yield.
Table 1: Representative Data for Parallel N-Acylation
| Well | Carboxylic Acid | Product Mass (Expected) | Yield (%) | Purity (%) |
| A1 | Benzoic Acid | 253.32 | 85 | >95 |
| A2 | 4-Chlorobenzoic Acid | 287.76 | 82 | >95 |
| A3 | Acetic Acid | 191.24 | 91 | >95 |
| A4 | Isobutyric Acid | 219.30 | 88 | >95 |
Protocol 2: Parallel Reductive Amination of this compound
This protocol outlines the synthesis of a library of N-alkyl-3-(methylsulfonyl)pyrrolidine derivatives.
Materials:
-
This compound hydrochloride
-
A diverse library of aldehydes
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)
-
Solvent (e.g., Dichloroethane - DCE or Tetrahydrofuran - THF)
-
Acetic acid (optional, as catalyst)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Dispensing Reagents:
-
To each well of the 96-well reaction block, add 100 µL of a 0.5 M solution of a unique aldehyde in DCE.
-
Add 100 µL of a 0.5 M solution of this compound (free base) in DCE.
-
Add a catalytic amount of acetic acid (e.g., 5 µL) to each well.
-
-
Incubation for Imine Formation: Seal the reaction block and shake at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Add 150 mg of sodium triacetoxyborohydride to each well.
-
Reaction Incubation: Reseal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate to each well.
-
Extract the products with an organic solvent (e.g., dichloromethane).
-
The crude product can be purified by preparative HPLC-MS.
-
-
Analysis and Quantification: Analyze the purity of each compound by analytical LC-MS and determine the yield.
Table 2: Representative Data for Parallel Reductive Amination
| Well | Aldehyde | Product Mass (Expected) | Yield (%) | Purity (%) |
| B1 | Benzaldehyde | 239.34 | 78 | >95 |
| B2 | 4-Fluorobenzaldehyde | 257.33 | 75 | >95 |
| B3 | Isovaleraldehyde | 219.35 | 83 | >95 |
| B4 | Cyclohexanecarboxaldehyde | 245.39 | 80 | >95 |
Visualizing the Workflow
A streamlined workflow is essential for efficient parallel synthesis. The following diagram illustrates the key stages from starting materials to the final compound library.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antiviral Agents with a 3-(Methylsulfonyl)pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its three-dimensional structure allows for the exploration of diverse chemical space, a desirable trait in the design of novel therapeutics.[1][2] The incorporation of a methylsulfonyl group at the 3-position of the pyrrolidine ring introduces a polar sulfone moiety that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to viral protein targets and improving pharmacokinetic properties. While the 3-(methylsulfonyl)pyrrolidine scaffold is an emerging area of interest, this document provides an overview of its potential, drawing from established principles of antiviral drug discovery and data from structurally related compounds.
Hypothesized Antiviral Mechanisms
The this compound scaffold could be integrated into antiviral agents targeting various stages of the viral life cycle. Potential mechanisms of action include:
-
Enzyme Inhibition: The scaffold can be incorporated into molecules designed to inhibit viral enzymes crucial for replication, such as proteases, polymerases, or integrases. The methylsulfonyl group could engage in key interactions within the enzyme's active site.
-
Entry Inhibition: Compounds featuring this scaffold may be developed to block the entry of viruses into host cells by interfering with the interaction between viral surface proteins and host cell receptors.
-
Assembly and Release Inhibition: The scaffold could be part of molecules that disrupt the assembly of new viral particles or inhibit their release from infected cells.
Data from Structurally Related Compounds
Direct antiviral data for compounds with a this compound scaffold is not extensively available in the public domain. However, data from compounds containing either a pyrrolidine ring or a sulfonyl group provide valuable insights into their potential efficacy and safety. For instance, a potent respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678, incorporates a 3-(methylsulfonyl)propyl moiety, highlighting the utility of the methylsulfonyl group in achieving high antiviral potency.[3]
Table 1: Antiviral Activity of Selected Pyrrolidine-Containing Compounds
| Compound Class | Target Virus | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Bicycloproline-containing Mpro inhibitors | SARS-CoV-2 | In vitro enzyme inhibition | IC50 values ranging from 7.6 to 748.5 nM. | [4] |
| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | Cell-based antiviral assay | EC50 values in the low micromolar range. | [5] |
| Pyrrolidine-based hybrids | Various bacteria (as a proxy for general antimicrobial potential) | Minimum Inhibitory Concentration (MIC) | Varies depending on the specific hybrid and bacterial strain. |[6] |
Table 2: Antiviral Activity of Selected Sulfonamide-Containing Compounds
| Compound Class | Target Virus | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 1,3,5-triazine-substituted sulfonamide | HIV-1 | Cell-based antiviral assay | IC50 below 5.0 μM. | [7] |
| Thiazolidin-4-one sulfonyl derivatives | Herpes simplex virus-1, Human Coronavirus (229E), Influenza A, B virus | Cell-based antiviral assay | Considerable antiviral activity against a range of viruses. |[8] |
Experimental Protocols
General Synthetic Approach for this compound Derivatives
A plausible synthetic route to this compound derivatives can be adapted from established methods for the synthesis of substituted pyrrolidines.[9]
Scheme 1: Proposed Synthesis of a this compound Scaffold
Caption: Proposed synthetic pathway to this compound.
Protocol:
-
Synthesis of N-protected-3-(methylthio)pyrrolidine: To a solution of N-protected-3-pyrrolidinone in a suitable solvent (e.g., methanol), add sodium thiomethoxide (NaSMe). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Oxidation to the Sulfone: The resulting N-protected-3-(methylthio)pyrrolidine is dissolved in a chlorinated solvent (e.g., dichloromethane). To this solution, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Deprotection and Derivatization: The protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., acidic for Boc, hydrogenolysis for Cbz) to yield the this compound scaffold. This scaffold can then be further functionalized to generate a library of potential antiviral compounds.
Antiviral Activity Assays
Cytopathic Effect (CPE) Inhibition Assay:
This assay is used to determine the concentration of a compound that inhibits viral-induced cell death.
Workflow for CPE Inhibition Assay
Caption: Workflow for a cytopathic effect (CPE) inhibition assay.
Protocol:
-
Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Structure-Activity Relationship (SAR) Considerations
While direct SAR studies for the this compound scaffold are yet to be published, insights can be drawn from related antiviral agents.
Logical Flow for SAR Studies
Caption: Logical progression of structure-activity relationship studies.
Key areas for SAR exploration include:
-
N-Substitution on the Pyrrolidine Ring: The substituent on the pyrrolidine nitrogen is critical for modulating activity, selectivity, and pharmacokinetic properties. A variety of alkyl, aryl, and heterocyclic groups should be explored.
-
Stereochemistry at the 3-Position: The stereochemistry of the methylsulfonyl group will likely have a significant impact on binding affinity. Both (R)- and (S)-enantiomers should be synthesized and evaluated.
-
Modifications of the Methylsulfonyl Group: Replacing the methyl group with other small alkyl or aryl groups could fine-tune the electronic and steric properties of the sulfone, potentially leading to improved activity.
Conclusion
The this compound scaffold represents a promising, yet underexplored, motif for the development of novel antiviral agents. Its unique electronic and steric properties offer opportunities for designing potent and selective inhibitors of viral replication. The protocols and strategies outlined in these application notes provide a framework for researchers to begin exploring the potential of this scaffold in the ongoing search for new antiviral therapies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Compounds Incorporating 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of anticancer compounds featuring the 3-(methylsulfonyl)pyrrolidine scaffold. This moiety is a key component of potent and selective inhibitors of the extracellular signal-regulated kinase (ERK), a critical node in the MAPK signaling pathway frequently dysregulated in cancer. The information provided herein is intended to guide researchers in the development and characterization of novel anticancer agents based on this promising chemical scaffold.
Introduction
The this compound group has emerged as a valuable pharmacophore in the design of kinase inhibitors. Its incorporation into small molecules can enhance binding affinity, improve pharmacokinetic properties, and confer desirable pharmacological activity. A notable example is the clinical candidate MK-8353, a potent and orally bioavailable dual-mechanism ERK1/2 inhibitor. The sulfone moiety plays a crucial role in the interaction with the target protein, contributing to the high potency of the compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative compounds incorporating the this compound scaffold against their primary targets, ERK1 and ERK2, as well as their antiproliferative activity in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Reference | Target | IC50 (nM) | Assay Type |
| MK-8353 | ERK1 | 20 | Biochemical Kinase Assay |
| MK-8353 | ERK2 | 7 | Biochemical Kinase Assay |
| Compound 22 (MK-8353 precursor with sulfone) | ERK1 | Data not specified | Biochemical Kinase Assay |
| ERK2 | Data not specified | Biochemical Kinase Assay |
Table 2: In Vitro Antiproliferative Activity (EC50/IC50 in nM)
| Cell Line | Cancer Type | MK-8353 |
| Malme-3M | Melanoma | 21 |
| Colo-205 | Colon | 19 |
| NCI-H292 | Lung | 130 |
| A-549 | NSCLC | 230 |
| 8505C | Thyroid | 210 |
| SW-626 | Ovarian | 108 |
Signaling Pathway
The primary target of compounds incorporating the this compound scaffold, such as MK-8353, is the Ras-Raf-MEK-ERK signaling pathway. This cascade plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of tumorigenesis. By inhibiting ERK1/2, these compounds block the downstream signaling events that promote cancer cell growth and survival.
Caption: The Ras-Raf-MEK-ERK Signaling Pathway and Point of Inhibition.
Experimental Protocols
Synthesis of a this compound Containing ERK Inhibitor Core
This protocol describes a key step in the synthesis of ERK inhibitors like MK-8353, which involves the oxidation of a 3-(methylthio)pyrrolidine precursor to the corresponding this compound derivative.
Workflow Diagram:
Application Notes and Protocols for Asymmetric Synthesis of 3-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern asymmetric strategies for the synthesis of enantiomerically enriched 3-substituted pyrrolidines, a critical structural motif in numerous pharmaceuticals and biologically active compounds. The following sections detail key methodologies, including catalytic asymmetric reactions, chiral auxiliary-controlled methods, and biocatalysis, complete with experimental protocols and comparative data.
Palladium-Catalyzed Asymmetric Hydroarylation of Pyrrolines
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the direct C-H functionalization of heterocycles. The hydroarylation of N-alkyl pyrrolines provides a direct route to 3-aryl-substituted pyrrolidines. This method is particularly attractive due to its broad substrate scope and the ability to deliver drug-like molecules in a single step from readily available precursors.
Logical Workflow for Palladium-Catalyzed Hydroarylation
Caption: Workflow for Pd-catalyzed hydroarylation.
Quantitative Data for Palladium-Catalyzed Hydroarylation
| Entry | Aryl Bromide | N-Alkyl Group | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Propyl | Pd(OAc)₂ (5) | P(o-tol)₃ (11) | K₂CO₃ | Dioxane | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Propyl | Pd(OAc)₂ (5) | P(o-tol)₃ (11) | K₂CO₃ | Dioxane | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Propyl | Pd(OAc)₂ (5) | P(o-tol)₃ (11) | K₂CO₃ | Dioxane | 78 |
| 4 | 3-Bromoanisole | Benzyl | PdCl₂(dppf) (5) | dppf (5) | Cs₂CO₃ | Toluene | 65 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline[1]
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), P(o-tol)₃ (33.5 mg, 0.11 mmol, 11 mol%), and K₂CO₃ (138 mg, 1.0 mmol). The tube is evacuated and backfilled with argon (this process is repeated three times). Dioxane (2.0 mL), N-propyl-3-pyrroline (55.6 mg, 0.5 mmol), and the corresponding aryl bromide (0.6 mmol) are added sequentially via syringe. The reaction mixture is then heated to 100 °C and stirred for 16-24 hours. After cooling to room temperature, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 3-aryl-pyrrolidine.
Gold-Catalyzed Enantioselective Synthesis of 3,4-Substituted Pyrrolidines
Gold catalysis has emerged as a powerful method for the asymmetric synthesis of complex molecules. The gold(I)-catalyzed enantioselective cycloaddition of allenenes provides an efficient route to 3,4-substituted pyrrolidines, constructing multiple stereocenters with high levels of diastereoselectivity and enantioselectivity.
Signaling Pathway for Gold-Catalyzed Cycloaddition
Caption: Gold-catalyzed allene cyclization pathway.
Quantitative Data for Gold-Catalyzed Enantioselective Cycloaddition
| Entry | Allenene Substituent (R¹) | Nucleophile | Ligand | Yield (%) | dr | ee (%) |
| 1 | Ph | MeOH | (S)-3,5-Xylyl-MeO-BIPHEP | 85 | >20:1 | 95 |
| 2 | 4-MeO-C₆H₄ | EtOH | (S)-3,5-Xylyl-MeO-BIPHEP | 82 | >20:1 | 94 |
| 3 | 4-Cl-C₆H₄ | i-PrOH | (S)-3,5-Xylyl-MeO-BIPHEP | 75 | 19:1 | 92 |
| 4 | Cy | H₂O | (R)-DTBM-SEGPHOS | 68 | 15:1 | 90 |
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Enantioselective Cycloaddition of Allenenes
In a glovebox, a solution of the chiral phosphine ligand (0.011 mmol) and [AuCl(SMe₂)] (4.4 mg, 0.01 mmol) in CH₂Cl₂ (1.0 mL) is stirred for 30 minutes. To this solution is added AgSbF₆ (3.4 mg, 0.01 mmol), and the mixture is stirred for an additional 5 minutes. The resulting mixture is filtered through a small plug of Celite into a reaction vial containing the allene (0.1 mmol). The nucleophile (1.0 mmol) is then added, and the reaction is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to afford the 3,4-substituted pyrrolidine.
Organocatalytic Asymmetric Michael Addition
Organocatalysis provides a metal-free approach to the asymmetric synthesis of 3-substituted pyrrolidines. The Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral secondary amine (often derived from proline), is a classic and highly effective strategy. This reaction proceeds through an enamine intermediate, allowing for excellent stereocontrol.
Experimental Workflow for Organocatalytic Michael Addition
Application Note: A Scalable Synthetic Route to 3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a robust and scalable multi-step synthesis for the preparation of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The described protocol is designed for safe and efficient production, starting from commercially available N-Boc-3-hydroxypyrrolidine. The synthesis involves a four-step reaction sequence: mesylation of the hydroxyl group, nucleophilic substitution with sodium thiomethoxide, oxidation of the resulting sulfide to the target sulfone, and a final deprotection and salt formation. This application note provides detailed experimental procedures, tabulated data for materials and expected outcomes, and a visual representation of the synthetic workflow to aid in successful scale-up.
Introduction
This compound and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules. The presence of the sulfonyl group can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. A reliable and scalable synthetic method is crucial for ensuring a consistent supply of this intermediate for research and development purposes. The protocol detailed herein provides a practical approach to its synthesis, with considerations for process safety and efficiency on a larger scale.
Overall Reaction Scheme
The synthesis of this compound hydrochloride is accomplished through the following four-step sequence:
-
Mesylation: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is followed by the conversion of the hydroxyl group at the 3-position to a good leaving group, a mesylate.
-
Sulfenylation: Nucleophilic substitution of the mesylate with a methylthio source to introduce the sulfur atom.
-
Oxidation: Oxidation of the sulfide to the corresponding sulfone.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(Methylsulfonyloxy)pyrrolidine-1-carboxylate
This step involves the mesylation of commercially available N-Boc-3-hydroxypyrrolidine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Boc-3-hydroxypyrrolidine | 187.23 | 100.0 g | 0.534 |
| Dichloromethane (DCM) | 84.93 | 1000 mL | - |
| Triethylamine (TEA) | 101.19 | 89.3 mL | 0.641 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 45.4 mL | 0.587 |
Procedure:
-
To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-Boc-3-hydroxypyrrolidine (100.0 g, 0.534 mol) and dichloromethane (1000 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add triethylamine (89.3 mL, 0.641 mol) to the stirred solution, maintaining the temperature below 5 °C.
-
Add methanesulfonyl chloride (45.4 mL, 0.587 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 500 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 500 mL of 1 M HCl (aq), 500 mL of water, and 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Expected Yield: ~95%
Step 2: Synthesis of tert-Butyl 3-(Methylthio)pyrrolidine-1-carboxylate
This step involves the nucleophilic substitution of the mesylate with sodium thiomethoxide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 265.33 | 134.0 g | 0.505 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1000 mL | - |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 42.5 g | 0.606 |
Procedure:
-
In a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (134.0 g, 0.505 mol) in N,N-dimethylformamide (1000 mL).
-
Add sodium thiomethoxide (42.5 g, 0.606 mol) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 2 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Expected Yield: ~85%
Step 3: Synthesis of tert-Butyl this compound-1-carboxylate
This step describes the oxidation of the sulfide to the sulfone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate | 217.33 | 98.0 g | 0.451 |
| Methanol (MeOH) | 32.04 | 1000 mL | - |
| Oxone® (Potassium peroxymonosulfate) | 614.76 | 554.0 g | 0.901 |
Procedure:
-
In a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate (98.0 g, 0.451 mol) in methanol (1000 mL).
-
In a separate beaker, prepare a solution of Oxone® (554.0 g, 0.901 mol) in 1000 mL of deionized water.
-
Cool the solution of the sulfide in methanol to 0 °C using an ice-water bath.
-
Slowly add the aqueous Oxone® solution to the stirred methanolic solution over 1.5 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding 500 mL of saturated aqueous sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Expected Yield: ~90%
Step 4: Synthesis of this compound hydrochloride
This final step involves the deprotection of the N-Boc group and formation of the hydrochloride salt.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| tert-Butyl this compound-1-carboxylate | 249.33 | 101.0 g | 0.405 |
| 4 M HCl in 1,4-Dioxane | - | 500 mL | 2.0 |
| Diethyl ether | 74.12 | 1000 mL | - |
Procedure:
-
In a 1 L, round-bottomed flask, dissolve tert-butyl this compound-1-carboxylate (101.0 g, 0.405 mol) in 4 M HCl in 1,4-dioxane (500 mL).
-
Stir the solution at room temperature for 4 hours. Gas evolution (isobutylene) will be observed.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether (1000 mL) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with diethyl ether (2 x 200 mL).
-
Dry the white solid under vacuum at 40 °C to a constant weight to yield this compound hydrochloride.
Expected Yield: ~95%
Data Summary
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Expected Yield (%) | Purity (by NMR) |
| 1 | tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | N-Boc-3-hydroxypyrrolidine | 265.33 | ~95 | >95% |
| 2 | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate | tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 217.33 | ~85 | >95% |
| 3 | tert-Butyl this compound-1-carboxylate | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate | 249.33 | ~90 | >95% |
| 4 | This compound hydrochloride | tert-Butyl this compound-1-carboxylate | 185.67 | ~95 | >98% |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound hydrochloride.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Sodium thiomethoxide is a moisture-sensitive and odorous solid.
-
Oxone® is a strong oxidizing agent.
-
Concentrated hydrochloric acid and its solutions in organic solvents are highly corrosive.
Conclusion
The protocol described in this application note provides a comprehensive and scalable method for the synthesis of this compound hydrochloride. The use of readily available starting materials and well-established chemical transformations makes this route amenable to large-scale production. The detailed procedures and tabulated data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Methylsulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes for preparing this compound are:
-
Mesylation of 3-Hydroxypyrrolidine: This involves the conversion of the hydroxyl group of 3-hydroxypyrrolidine to a mesylate, followed by nucleophilic substitution with a sulfinate salt or a related sulfur nucleophile. More commonly, the hydroxyl group is converted to a mesylate which is then displaced by a suitable sulfur source, or the 3-hydroxypyrrolidine is first converted to 3-thiomethylpyrrolidine which is then oxidized.
-
Oxidation of 3-(Methylthio)pyrrolidine: This route involves the oxidation of the sulfur atom in 3-(Methylthio)pyrrolidine to the corresponding sulfone. This method is often preferred due to the relative ease of the oxidation step.
Both routes typically utilize an N-Boc protecting group on the pyrrolidine nitrogen to prevent side reactions and improve solubility in organic solvents. The protecting group is then removed in the final step.
Q2: Why is an N-protecting group, such as Boc, recommended for this synthesis?
A2: The use of an N-protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is highly recommended for several reasons:
-
Prevents N-Sulfonylation: During the mesylation of 3-hydroxypyrrolidine, the pyrrolidine nitrogen is nucleophilic and can react with methanesulfonyl chloride, leading to the formation of an undesired N-sulfonylated byproduct.
-
Improves Solubility: The Boc group increases the lipophilicity of the pyrrolidine derivatives, enhancing their solubility in common organic solvents used for reaction and purification.
-
Facilitates Purification: The presence of the Boc group often makes purification by column chromatography more straightforward.
-
Directs Reactivity: It ensures that the desired reaction occurs selectively at the 3-position of the pyrrolidine ring.
Q3: How is the final this compound product typically isolated and stored?
A3: this compound is often isolated and stored as its hydrochloride salt. This is achieved by treating the final N-Boc protected or free amine product with hydrochloric acid (e.g., HCl in dioxane or diethyl ether). The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base, which may be an oil and more susceptible to degradation.
Troubleshooting Guides
Route 1: Mesylation of N-Boc-3-hydroxypyrrolidine
This route involves the initial protection of 3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group.
Issue 1: Low Yield During Mesylation of N-Boc-3-hydroxypyrrolidine
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Ensure all reagents, especially the N-Boc-3-hydroxypyrrolidine and methanesulfonyl chloride, are anhydrous. Moisture will quench the methanesulfonyl chloride. - Use a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents). - Increase the reaction time or allow the reaction to warm to room temperature after initial cooling.[1] |
| Side Reactions | - Maintain a low reaction temperature (0 °C to -10 °C) during the addition of methanesulfonyl chloride to minimize the formation of elimination byproducts.[2] - Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl produced. |
| Workup Losses | - Mesylates are generally less polar than the starting alcohol.[3] Ensure complete extraction from the aqueous layer during workup by using an appropriate organic solvent like dichloromethane or ethyl acetate. - Perform back-extraction of the aqueous layer to recover any dissolved product. |
Issue 2: Formation of Impurities During Mesylation
| Potential Impurity | Identification | Prevention and Removal |
| N-Mesylpyrrolidine byproduct | Mass spectrometry and NMR spectroscopy. | This is more prevalent if the nitrogen is unprotected. Ensure complete N-Boc protection before mesylation. |
| Elimination Product (N-Boc-3-pyrroline) | NMR spectroscopy (alkene signals). | Use a non-hindered base and maintain low temperatures. Can be separated by column chromatography. |
| Chloride substitution product (N-Boc-3-chloropyrrolidine) | Mass spectrometry. | This is a known side reaction in mesylations.[4] Using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent this.[4] |
Route 2: Oxidation of N-Boc-3-(methylthio)pyrrolidine
This route involves the oxidation of a sulfide precursor to the desired sulfone.
Issue 1: Incomplete Oxidation or Over-oxidation
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Oxidation (Sulfoxide formation) | - Increase the equivalents of the oxidizing agent (e.g., m-CPBA or Oxone). Typically, 2.2-2.5 equivalents are needed for full oxidation to the sulfone.[5] - Increase the reaction time and monitor by TLC until the sulfoxide intermediate is consumed. |
| Over-oxidation (unlikely for sulfones but possible degradation) | - Careful control of stoichiometry and reaction temperature is crucial.[6] |
| Reagent Purity | - Use fresh and pure oxidizing agents. m-CPBA can degrade over time. |
Issue 2: Difficult Purification of the Sulfone
| Problem | Recommendation |
| Removal of m-chlorobenzoic acid (from m-CPBA) | - During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct.[7] |
| Polarity of Sulfone | - Sulfones are generally polar compounds. Use a polar solvent system for column chromatography, such as ethyl acetate/hexanes or dichloromethane/methanol.[8] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(methylsulfonyl)pyrrolidine via Mesylation and Thiolation/Oxidation
This protocol outlines a two-step process starting from N-Boc-3-hydroxypyrrolidine.
Step 1a: Mesylation of N-Boc-3-hydroxypyrrolidine
-
Reaction:
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with cold water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(mesyloxy)pyrrolidine, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of N-Boc-3-(methylthio)pyrrolidine and Subsequent Oxidation
-
Reaction:
-
Procedure (Thiolation):
-
Dissolve the crude N-Boc-3-(mesyloxy)pyrrolidine in a suitable solvent like DMF or THF.
-
Add sodium thiomethoxide (NaSMe) (1.5 eq.) and stir at room temperature until the mesylate is consumed (monitor by TLC).
-
Work up by partitioning between water and an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase.
-
-
Procedure (Oxidation):
-
Dissolve the crude N-Boc-3-(methylthio)pyrrolidine in a solvent such as DCM or THF.
-
Add m-CPBA (2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion to the sulfone.
-
Work up by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify by column chromatography.
-
Protocol 2: Direct Oxidation of N-Boc-3-(methylthio)pyrrolidine with Oxone
-
Reaction:
-
Procedure:
-
Dissolve N-Boc-3-(methylthio)pyrrolidine (1.0 eq.) in a mixture of methanol and water (e.g., 1:1).
-
Add Oxone® (2.5 eq.) portion-wise, maintaining the temperature below 30 °C.
-
Stir vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
-
Reaction:
-
Procedure:
-
Dissolve the purified N-Boc-3-(methylsulfonyl)pyrrolidine in a minimal amount of a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of HCl in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) in excess (e.g., 5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will often precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexanes, and dry under vacuum to obtain the final product.
-
Data Summary
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Reaction Step | Reagents | Typical Solvent | Temperature | Typical Yield | Reference |
| N-Boc Protection of 3-hydroxypyrrolidine | (Boc)₂O, TEA | DCM | 0 °C to RT | >95% | [9] |
| Mesylation of N-Boc-3-hydroxypyrrolidine | MsCl, TEA | DCM | 0 °C | High | [1] |
| Oxidation of Sulfide with m-CPBA | m-CPBA (2.2 eq.) | DCM / THF | 0 °C to RT | High | [5] |
| Oxidation of Sulfide with Oxone® | Oxone® (2.5 eq.) | MeOH / H₂O | RT | Good to Excellent | [10] |
| N-Boc Deprotection | 4M HCl in Dioxane | Dioxane | RT | Quantitative | [11] |
Visualized Workflows
References
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Methylsulfonyl)pyrrolidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-(Methylsulfonyl)pyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The impurity profile of this compound derivatives can vary depending on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted precursors and reagents.
-
By-products of Sulfonylation: Di-sulfonated products or products of incomplete reaction.
-
Ring-Opening Products: Under certain conditions, the pyrrolidine ring can be susceptible to opening.
-
Stereoisomers: If chiral centers are present, diastereomers and enantiomers can be significant impurities that are often challenging to separate.
-
Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.
-
Reagents from Protective Group Chemistry: By-products from the addition or removal of protecting groups (e.g., Boc, Cbz).
Q2: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A2: A combination of analytical methods is crucial for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities. The use of a suitable column (e.g., C18 for reversed-phase) and detector (e.g., UV, MS) is essential. For chiral molecules, chiral HPLC is necessary to determine enantiomeric excess.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main compound and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in the identification and quantification of structural isomers and other impurities.
-
Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.
Troubleshooting Guides
Chromatographic Purification
Problem: Poor separation of the desired product from impurities during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. TLC Analysis: Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation between your product and impurities. 2. Gradient Elution: If isocratic elution is ineffective, employ a gradient of increasing polarity to improve separation. 3. Solvent Polarity: The high polarity of the methylsulfonyl group often requires more polar solvent systems than analogous compounds without this group. Consider solvent mixtures such as dichloromethane/methanol or ethyl acetate/methanol. |
| Column Overloading | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 2. Dry Loading: For compounds with poor solubility in the initial eluent, consider adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column. |
| Co-elution of Structurally Similar Impurities | 1. Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano). 2. Preparative HPLC: For difficult separations, preparative HPLC can offer significantly higher resolution. |
Detailed Protocol: Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for your specific derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a suitable solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
DOT Script for Chromatographic Workflow
Caption: Workflow for Chromatographic Purification
Recrystallization
Problem: Low recovery or poor purity of the product after recrystallization.
| Quantitative Data on Recrystallization of a Related Compound | Purity Before | Purity After | Yield |
| (S)-3-(acetylthio)-2-methylpropanoic acid with L-proline methyl ester derivative | Not Specified | >99% | ~85% |
Data inferred from synthetic procedures of structurally similar compounds.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Solvent Screening: The ideal solvent should dissolve the compound when hot but not at room temperature, while impurities should be either very soluble or insoluble at all temperatures. Test a range of solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, and mixtures with water or hexanes). 2. Solvent Polarity: The polar sulfonyl group and the pyrrolidine nitrogen (especially in its salt form) influence solubility. Alcohols and aqueous solvent systems are often good starting points. |
| Crystallization Occurs Too Quickly | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice. 2. Insulation: Insulate the flask to slow down the cooling rate. |
| Product is Oiling Out | 1. Lower the Crystallization Temperature: The solution may be supersaturated at a temperature above the melting point of the solid. Try using a more dilute solution or a lower initial temperature. 2. Use a Solvent Mixture: Add a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature. |
| Low Recovery | 1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling. 2. Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize crystal formation. 3. Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product. |
Detailed Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound derivative and a small amount of the chosen solvent. Heat the mixture with stirring.
-
Saturation: Gradually add more hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.
-
Cooling: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
DOT Script for Recrystallization Troubleshooting
Caption: Troubleshooting Recrystallization
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific this compound derivative. Always adhere to laboratory safety protocols.
Technical Support Center: Synthesis of 3-(Methylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-(Methylsulfonyl)pyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Mesylation of 3-Hydroxypyrrolidine followed by Nucleophilic Substitution
This two-step route involves the activation of the hydroxyl group of 3-hydroxypyrrolidine via mesylation, followed by displacement with a sulfinate salt or oxidation of a thioether intermediate.
Diagram of Synthetic Pathway and Side Reactions
Caption: Synthetic pathways from 3-hydroxypyrrolidine and potential side reactions.
Question: After mesylation of N-Boc-3-hydroxypyrrolidine, my NMR spectrum shows an unexpected triplet of triplets, and the mass spectrum indicates a mass loss. What could be the issue?
Answer:
This is a common issue that often points to two potential side reactions during the mesylation step:
-
Formation of 3-Chloropyrrolidine: The chloride ion generated from methanesulfonyl chloride (MsCl) can act as a nucleophile and displace the newly formed mesylate group, especially if the reaction is heated or left for an extended period. This results in the formation of 3-chloropyrrolidine.
-
Elimination to form Pyrroline: The base used in the reaction (e.g., triethylamine) can promote the elimination of the mesylate group, leading to the formation of N-Boc-3-pyrroline.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the mesylation at a low temperature (e.g., 0 °C to -10 °C) to minimize the rate of both substitution and elimination side reactions.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Choice of Base: A bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes favor the desired mesylation over elimination.
-
Purification: If the side products have already formed, they can often be separated from the desired 3-mesyloxypyrrolidine by column chromatography on silica gel.
| Side Product | Typical Yield (%) under Non-Optimal Conditions | Key Identifying Feature |
| 3-Chloropyrrolidine | 5-15% | Mass spectrum shows a characteristic isotopic pattern for chlorine. |
| N-Boc-3-pyrroline | 5-10% | 1H NMR shows signals in the olefinic region (~5.5-6.0 ppm). |
Question: The oxidation of N-Boc-3-(methylthio)pyrrolidine to the sulfone is giving me a mixture of products. How can I improve the selectivity?
Answer:
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a mixture of the desired sulfone and the intermediate sulfoxide if the stoichiometry is not carefully controlled. Over-oxidation to N-oxide or other byproducts can also occur with excess oxidant.
Troubleshooting Steps:
-
Stoichiometry of Oxidant: Use a slight excess (around 2.1-2.2 equivalents) of m-CPBA to ensure complete conversion to the sulfone. Adding the oxidant in portions can help control the reaction.
-
Reaction Temperature: Perform the oxidation at a low temperature (typically 0 °C to room temperature) to improve selectivity and minimize side reactions.
-
Stepwise Oxidation: For better control, you can perform the oxidation in two steps: first, oxidize the thioether to the sulfoxide with one equivalent of m-CPBA, isolate the sulfoxide, and then oxidize it to the sulfone with a second equivalent of the oxidant.
-
Alternative Oxidants: Consider using other oxidizing agents like Oxone® or hydrogen peroxide with a suitable catalyst, which may offer different selectivity profiles.
Route 2: Michael Addition of a Methanesulfinate to a Pyrroline Derivative
This route involves the conjugate addition of a methanesulfinate salt to an activated pyrroline, such as N-Boc-3-pyrroline.
Diagram of Michael Addition and Potential Side Reactions
Caption: Michael addition pathway and potential side reactions.
Question: The Michael addition of sodium methanesulfinate to my N-protected pyrroline is sluggish and gives a low yield. What can I do to improve the reaction?
Answer:
Low reactivity in a Michael addition can be due to several factors, including the choice of solvent, temperature, and the nature of the N-protecting group.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the solubility and reactivity of the sulfinate salt. Protic solvents like ethanol or water can also be effective, sometimes with a phase-transfer catalyst.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
N-Protecting Group: Electron-withdrawing N-protecting groups (e.g., Boc, Cbz) activate the double bond of the pyrroline towards nucleophilic attack. Ensure your protecting group is suitable.
-
Excess Nucleophile: Using a slight excess of the sodium methanesulfinate (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
Question: I am observing a byproduct with a higher molecular weight than my desired product in my Michael addition reaction. What could it be?
Answer:
A higher molecular weight byproduct could potentially be a bis-adduct, where a second molecule of the pyrroline has reacted with the initial product. While less common with sulfinates, it's a possibility if the reaction conditions are forcing. Another possibility is a reaction with impurities in the starting materials or solvent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the pyrroline electrophile, or add it slowly to a solution of the nucleophile to minimize the chance of secondary reactions.
-
Purify Starting Materials: Ensure the purity of your N-protected pyrroline and the sodium methanesulfinate.
-
Characterize the Byproduct: Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm its structure. This will provide definitive information to guide further troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for the synthesis of this compound?
A1: The choice of N-protecting group depends on the synthetic route and the desired final product.
-
Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group. It is stable to many reaction conditions used in the synthesis (e.g., mesylation, oxidation) and can be easily removed under acidic conditions.
-
Cbz (Carboxybenzyl): Another robust protecting group that is stable to a wide range of conditions and is typically removed by hydrogenolysis.
-
Benzyl: This group can be introduced via reductive amination and is also removed by hydrogenolysis.
For most applications, the Boc group offers a good balance of stability and ease of removal.
Q2: How can I purify the final this compound product?
A2: Purification of this compound can be challenging due to its polarity.
-
Column Chromatography: Silica gel chromatography is a common method. A polar eluent system, often containing methanol or ammonia in dichloromethane or ethyl acetate, is typically required.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective purification method. Often, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization and purification.
-
Distillation: If the N-protected intermediate is a liquid and thermally stable, vacuum distillation can be used for purification before the deprotection step.
Q3: My final deprotected this compound is difficult to handle and appears as an oil. How can I obtain a solid product?
A3: The free base of this compound is often an oil or a low-melting solid. To obtain a stable, crystalline solid that is easier to handle and store, it is recommended to convert it into a salt. The hydrochloride or hydrobromide salts are common choices and are typically prepared by treating a solution of the free base in a suitable solvent (e.g., ether, ethyl acetate, or methanol) with a solution of HCl or HBr.
Experimental Protocols
Key Experiment: Mesylation of N-Boc-3-hydroxypyrrolidine
Materials:
-
N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-mesyloxypyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Technical Support Center: Optimization of Coupling Reactions with 3-(Methylsulfonyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions where this compound is used as a nucleophile?
A1: this compound is a versatile secondary amine that is frequently used in various carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. The most common applications include:
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl pyrrolidines by coupling with aryl/heteroaryl halides or triflates.[1][2]
-
Amide Coupling (Acylation): To form amide bonds by reacting with activated carboxylic acids or acyl chlorides.[3][4]
-
Suzuki-Miyaura Coupling (if derivatized): While the parent amine is not directly used in Suzuki couplings, it can be functionalized to participate in such reactions. For instance, N-alkylation followed by borylation of the pyrrolidine ring.
Q2: What are the key challenges when using this compound in coupling reactions?
A2: Researchers may encounter several challenges, including:
-
Low Reaction Yields: Often due to suboptimal reaction conditions, catalyst deactivation, or side reactions.
-
Steric Hindrance: The pyrrolidine ring, although relatively small, can present steric challenges with bulky coupling partners or ligands.
-
Side Reactions: The presence of the methylsulfonyl group might lead to unexpected side reactions under certain conditions, although it is generally considered a stable functional group.
-
Product Purification: The polarity of the methylsulfonyl group can sometimes complicate product isolation and purification.
Q3: How does the methylsulfonyl group affect the reactivity of the pyrrolidine nitrogen?
A3: The electron-withdrawing nature of the methylsulfonyl group reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. This can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve efficient coupling.
Q4: What are the typical storage conditions for this compound and its salts?
A4: this compound and its hydrochloride salt should be stored in a cool, dry place away from incompatible materials.[5] For long-term storage, refrigeration at -20°C is recommended for the free base, while the hydrochloride salt is generally more stable at room temperature.[5] It is advisable to handle the free base under an inert atmosphere to prevent absorption of moisture and carbon dioxide.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | 1. Screen different palladium precatalysts and ligands. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) which are known to promote the amination of less nucleophilic amines.[6] 2. Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). | The reduced nucleophilicity of this compound may require a more active catalytic system to facilitate the C-N bond formation.[2] |
| Inappropriate Base | 1. Switch to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than carbonate bases for less reactive amines.[2] 2. Ensure the base is fresh and anhydrous. | A stronger base is required to deprotonate the less basic this compound, which is a crucial step in the catalytic cycle.[6] |
| Suboptimal Solvent | 1. Try different aprotic solvents. Toluene, dioxane, or THF are commonly used.[2] The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. | The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. |
| Low Reaction Temperature | Increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at intervals while gradually increasing the temperature (e.g., from 80 °C to 110 °C). | The coupling of less nucleophilic amines often requires higher thermal energy to overcome the activation barrier. |
Illustrative Data for Buchwald-Hartwig Optimization:
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Toluene | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 68 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 82 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 110 | 91 |
Issue 2: Incomplete Amide Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Carboxylic Acid Activation | 1. Use a more potent coupling reagent. HATU, HBTU, or PyBOP are generally more effective than carbodiimides like DCC or EDC for hindered or less nucleophilic amines.[7] 2. Consider converting the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to the addition of the amine.[4] | The reduced nucleophilicity of this compound requires a highly activated carboxylic acid derivative to ensure efficient acylation. |
| Steric Hindrance | 1. Increase the reaction time and/or temperature. 2. Use a less sterically demanding coupling reagent. | Steric hindrance can slow down the reaction rate, requiring more forcing conditions to drive the reaction to completion. |
| Inappropriate Base | Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction.[4] | Maintaining a basic environment is crucial for the nucleophilicity of the amine and to prevent the formation of unreactive ammonium salts. |
Illustrative Data for Amide Coupling Optimization:
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 25 | 40 |
| 2 | HATU | DIPEA | DMF | 25 | 85 |
| 3 | PyBOP | DIPEA | DMF | 25 | 78 |
| 4 | HATU | 2,4,6-Collidine | DMF | 25 | 88 |
| 5 | HATU | DIPEA | NMP | 50 | 93 |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| High Polarity of the Product | 1. Utilize reversed-phase chromatography if standard silica gel chromatography is ineffective. 2. Consider salt formation and precipitation. If the product is basic, it can be precipitated as a hydrochloride or other salt from a non-polar solvent. | The methylsulfonyl group increases the polarity of the product, which may lead to poor separation on normal-phase silica gel. |
| Removal of Coupling Reagent Byproducts | 1. Perform an aqueous workup. Water-soluble byproducts from reagents like EDC and HATU can often be removed by washing the organic layer with water or dilute acid/base. 2. For DCC byproducts (DCU), filter the reaction mixture before workup as DCU is insoluble in most organic solvents. | Proper workup procedures are essential to remove the byproducts of coupling reagents, which can complicate purification. |
| Residual Palladium Catalyst | Treat the crude product with a palladium scavenger such as QuadraSil® or SiliaMetS® Thiol. | These scavengers can effectively remove residual palladium, which is often required for pharmaceutical applications. |
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling using HATU
-
To a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF, 5 mL).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. 1215368-15-2|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. peptide.com [peptide.com]
Technical Support Center: Overcoming Solubility Issues of 3-(Methylsulfonyl)pyrrolidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(Methylsulfonyl)pyrrolidine-based compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound-based compounds contribute to their poor aqueous solubility?
A1: The solubility challenges with these compounds often arise from a combination of factors related to their molecular structure. The methylsulfonyl group, while often critical for target engagement, is a potent hydrogen bond acceptor and can contribute significantly to high crystal lattice energy. This high energy requires more energy to break down the crystal structure for dissolution. Furthermore, the overall lipophilicity of the molecule, if not adequately balanced by polar functional groups, can limit its solubility in aqueous solutions. The rigid, saturated pyrrolidine ring can also influence crystal packing and, consequently, solubility.
Q2: What are the initial assessments I should perform to understand the solubility profile of my compound?
A2: A fundamental starting point is to determine both the kinetic and thermodynamic solubility of your compound.
-
Kinetic Solubility: This is the concentration at which a compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates when diluted into an aqueous buffer. It's a high-throughput measurement useful for early-stage screening of multiple compounds.[1][2]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer, allowing it to reach equilibrium (typically over 24-48 hours), and then quantifying the concentration of the dissolved compound in the filtered supernatant.[3]
A significant discrepancy between these two values may indicate that your compound is prone to precipitation over time, which can be problematic for in vitro assays and in vivo studies.
Q3: Can the pyrrolidine ring itself be modified to improve solubility?
A3: Yes, the pyrrolidine motif can be functionalized to enhance aqueous solubility and other physicochemical properties.[4] The nitrogen atom can act as a hydrogen bond acceptor, and if it's a secondary amine, it can also be a hydrogen bond donor.[4] Introducing polar substituents on the pyrrolidine ring, at positions that do not interfere with target binding, can be an effective strategy to improve solubility.
Troubleshooting Guide
Issue 1: My compound is precipitating in my cell-based assays.
-
Potential Cause: The final concentration of your compound in the assay medium is likely exceeding its kinetic solubility.
-
Troubleshooting Steps:
-
Verify Kinetic Solubility: If you haven't already, determine the kinetic solubility of your compound in the specific cell culture medium used for your assay.
-
Adjust Final Concentration: Ensure your final assay concentration is comfortably below the measured kinetic solubility limit.
-
Optimize DMSO Concentration: While increasing the final percentage of DMSO can aid solubility, it's crucial to first establish the DMSO tolerance of your cell line to avoid solvent-induced toxicity.
-
Consider Solubilizing Excipients: The use of cyclodextrins or other pharmaceutically relevant solubilizing agents can increase the apparent solubility of your compound.[5] A screening of different excipients may be necessary to find the most effective one.
-
Issue 2: I'm observing low and inconsistent oral bioavailability in my animal studies.
-
Potential Cause: Poor aqueous solubility is likely leading to a low dissolution rate in the gastrointestinal tract, which in turn limits absorption.
-
Troubleshooting Steps:
-
Salt Formation: If your compound possesses an ionizable functional group, salt formation is a highly effective strategy to enhance both solubility and dissolution rate. A salt screening study with various pharmaceutically acceptable counter-ions is recommended.
-
Amorphous Solid Dispersions: Formulating your compound as an amorphous solid dispersion can overcome the high crystal lattice energy, often resulting in a significant increase in apparent solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the compound particles, which can lead to a faster dissolution rate as described by the Noyes-Whitney equation.[6][7]
-
Data Presentation
Table 1: Illustrative Solubility Data for Compound "X-SO2-Pyr" and its Formulations
| Formulation | Kinetic Solubility (μM in PBS, 2% DMSO) | Thermodynamic Solubility (μg/mL in water) |
| Crystalline Free Base | 15 | 2.5 |
| Hydrochloride Salt | 150 | 35 |
| Amorphous Solid Dispersion (1:3 with PVPVA) | > 200 | 95 (apparent) |
Table 2: Comparison of Dissolution Rates for Different Formulations of Compound "Y-SO2-Pyr"
| Formulation | Time to 80% Dissolution (minutes in FaSSIF) |
| Crystalline Free Base | > 120 |
| Micronized Free Base | 45 |
| Hydrochloride Salt | 20 |
| Amorphous Solid Dispersion | < 10 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate reader with light scattering or turbidity measurement capabilities
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 196 µL).
-
Transfer and Mix: Quickly transfer a small volume (e.g., 4 µL) of the DMSO serial dilutions to the corresponding wells of the PBS plate. Mix immediately and thoroughly. This will result in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[8]
Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound-based compound to improve its solubility and dissolution rate.
Materials:
-
This compound-based compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the compound and the polymer in the chosen solvent. A common starting ratio is 1:3 (compound:polymer by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The evaporation should be rapid enough to prevent the compound from crystallizing.
-
Drying: Dry the resulting solid film or powder under a high vacuum at a temperature below the glass transition temperature of the polymer to remove residual solvent.
-
Characterization: Analyze the solid dispersion using powder X-ray diffraction (PXRD) to confirm its amorphous nature (i.e., the absence of sharp peaks characteristic of a crystalline solid). Differential scanning calorimetry (DSC) can also be used to identify the glass transition temperature.
-
Performance Testing: Evaluate the dissolution rate of the amorphous solid dispersion in a relevant medium and compare it to the crystalline compound.
Mandatory Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. wjbphs.com [wjbphs.com]
- 7. japer.in [japer.in]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability of 3-(Methylsulfonyl)pyrrolidine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Methylsulfonyl)pyrrolidine under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a robust molecule, but its stability can be compromised under certain strenuous conditions. The pyrrolidine ring is generally stable, but the methylsulfonyl group can be susceptible to degradation, particularly under strong acidic, basic, or oxidative conditions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[1][2][3]
Q2: How does this compound behave under acidic conditions?
While the pyrrolidine ring itself is relatively stable in acidic media, strong acids can potentially lead to the hydrolysis of the sulfonyl group over extended periods or at elevated temperatures. The likelihood of degradation increases with decreasing pH and increasing temperature.[4] It is crucial to monitor for the appearance of new peaks in analytical chromatograms when working in highly acidic environments.
Q3: Is this compound stable to basic conditions?
Strong basic conditions can promote the degradation of this compound. The primary concern is the potential for base-catalyzed hydrolysis or elimination reactions involving the sulfonyl group. The rate of degradation is dependent on the base concentration, temperature, and solvent system.[4]
Q4: What is the susceptibility of this compound to oxidation?
The sulfur atom in the methylsulfonyl group is in its highest oxidation state and is therefore generally resistant to further oxidation. However, the pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides, especially in the presence of strong oxidizing agents.[5][6] It is important to be aware of potential oxidative degradation, especially when using reagents like hydrogen peroxide or working in an oxygen-rich environment.[7][8][9]
Q5: How does this compound hold up under reductive conditions?
The methylsulfonyl group is generally stable to most reducing agents. However, very strong reducing agents, such as lithium aluminum hydride, could potentially reduce the sulfonyl group. The pyrrolidine ring is also typically resistant to reduction under standard catalytic hydrogenation conditions.
Q6: What is the thermal stability of this compound?
This compound is expected to have good thermal stability. However, like most organic molecules, it will decompose at very high temperatures.[10] Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature. It is advisable to store the compound in a cool place and to be mindful of reaction temperatures to prevent thermal degradation.[11][12][13]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my reaction mixture containing this compound when analyzed by HPLC.
This is a common issue that can arise from the degradation of the starting material or the formation of side products. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical methods and equipment available.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
1. Acidic Degradation Protocol
-
Objective: To assess the stability of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the vial at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an appropriate base (e.g., 0.1 M sodium hydroxide) before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2. Basic Degradation Protocol
-
Objective: To evaluate the stability of this compound under basic conditions.
-
Procedure:
-
Follow the same initial steps as the acidic degradation protocol.
-
In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the vial at a controlled temperature (e.g., 60°C).
-
Withdraw samples at the specified time points.
-
Neutralize the samples with an appropriate acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation Protocol
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare the stock solution as previously described.
-
In a sealed vial, mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Keep the vial at room temperature, protected from light.
-
Withdraw samples at the designated time points.
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
-
Analyze the samples by HPLC.
-
Data Presentation
The following tables are illustrative examples of how to present quantitative data from forced degradation studies. The actual percentage of degradation will depend on the specific experimental conditions.
Table 1: Illustrative Stability Data for this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 8.5 | 2 |
| 0.1 M NaOH (60°C) | 24 | 12.2 | 3 |
| 3% H₂O₂ (RT) | 24 | 5.1 | 1 |
| Heat (80°C in Water) | 24 | 2.3 | 1 |
| Photolytic (UV/Vis) | 24 | 1.5 | 0 |
Table 2: Illustrative HPLC Purity Data under Acidic Stress
| Time (hours) | Peak Area of this compound | % Purity (Illustrative) |
| 0 | 1,250,000 | 100.0 |
| 2 | 1,235,000 | 98.8 |
| 4 | 1,218,000 | 97.4 |
| 8 | 1,185,000 | 94.8 |
| 24 | 1,143,750 | 91.5 |
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 [m.chemicalbook.com]
- 12. 3-(METHANESULFONYL)PYRROLIDINE CAS#: 433980-62-2 [m.chemicalbook.com]
- 13. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of 3-(Methylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-(Methylsulfonyl)pyrrolidine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of 3-substituted pyrrolidines like this compound?
A1: The main strategies for stereoselective synthesis of 3-substituted pyrrolidines include:
-
Catalytic Asymmetric Reactions: Employing chiral catalysts to control the stereochemical outcome. This includes methods like catalytic asymmetric 1,3-dipolar cycloadditions to construct the pyrrolidine ring with control over multiple stereocenters.[1][2]
-
Substrate Control: Utilizing a chiral starting material, such as proline or 4-hydroxyproline, where the existing stereocenter directs the stereochemistry of subsequent reactions.[3][4]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to guide the stereochemical course of the reaction. The auxiliary is typically removed in a later step.[5] The N-tert-butanesulfinyl group is a notable example of a highly effective chiral auxiliary.[5][6]
-
Cyclization of Acyclic Precursors: Constructing the pyrrolidine ring from a linear precursor through methods like intramolecular aza-Michael cyclizations or various annulation strategies.[1][4]
-
Hydrofunctionalization of Pyrrolines: Introducing the methylsulfonyl group at the 3-position of a pyrroline precursor via a stereocontrolled addition reaction, such as a palladium-catalyzed hydroarylation or a cobalt-catalyzed hydromethylation.[7][8]
Q2: How critical is the choice of solvent and temperature in controlling stereoselectivity?
A2: Solvent and temperature are crucial parameters. Solvents can influence the conformation of the substrate and the solvation of the transition state, with both polar and non-polar solvents potentially altering the diastereomeric or enantiomeric ratio.[5] Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between diastereomeric transition states, though it may require longer reaction times.[5]
Q3: Can the protecting group on the pyrrolidine nitrogen influence the stereochemical outcome?
A3: Absolutely. The nature and steric bulk of the nitrogen protecting group are critical for stereochemical control.[5] Altering the protecting group can significantly impact the facial selectivity of an approaching reagent by modifying the steric environment around the reaction center.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (obtaining a mixture of diastereomers)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers for this compound. What steps can I take to improve the diastereomeric ratio (d.r.)?
A: A low diastereomeric ratio suggests that the energy difference between the competing transition states leading to the different diastereomers is minimal. To improve the d.r., consider the following troubleshooting steps:
-
Lower the Reaction Temperature: This is often the first and most effective step. Running the reaction at a lower temperature (e.g., -78 °C) can increase the energy difference between the diastereomeric transition states.[5]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can affect the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., ethanol).[5]
-
Vary the Catalyst or Reagent:
-
Modify the Substrate: The steric bulk of protecting groups on the nitrogen or other substituents can enhance facial differentiation and improve diastereoselectivity.[5]
-
Change the Order of Events: If constructing the ring, consider whether forming a key bond under different conditions or at a different stage of the synthesis could improve stereocontrol.
Problem 2: Poor Enantioselectivity (obtaining a nearly racemic mixture)
Q: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess (ee). How can I improve the enantioselectivity?
A: Low enantiomeric excess indicates that the chiral catalyst or auxiliary is not effectively differentiating between the two enantiotopic faces of the substrate. Here are some strategies to address this:
-
Optimize the Chiral Ligand/Catalyst:
-
The choice of chiral ligand is paramount. If using a metal catalyst, screen a variety of chiral ligands with different electronic and steric properties.
-
For organocatalyzed reactions, subtle changes to the catalyst structure can have a profound impact on enantioselectivity.[11]
-
-
Change the Metal Salt: In some metal-catalyzed reactions, such as 1,3-dipolar cycloadditions, switching the metal salt (e.g., from copper(I) to silver(I)) can sometimes reverse the enantioselectivity, providing access to the other enantiomer with the same chiral ligand.[12]
-
Adjust Reaction Conditions:
-
Temperature: As with diastereoselectivity, lowering the temperature is often beneficial for enantioselectivity.
-
Concentration: The concentration of reactants and catalyst can influence the formation of catalytic species and, consequently, the enantioselectivity.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
-
-
Re-evaluate the Synthetic Route: If optimization fails, it may be necessary to consider an alternative synthetic strategy that is known to provide high enantioselectivity for similar substrates.
Data Presentation
Table 1: Influence of Catalyst and Ligand on Enantioselectivity in a Cobalt-Catalyzed Hydromethylation of a 3-Pyrroline
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Co(acac)₂ | L1 (Indene-based bisoxazoline with methyl modification) | DME | 76 | 89 |
| 2 | Co(acac)₂ | L2 (Indene-based bisoxazoline with 4-fluorophenyl modification) | DME | 84 | 93 |
Data adapted from a representative cobalt-catalyzed hydromethylation reaction.[8] This data illustrates how modification of the chiral ligand can impact enantioselectivity.
Table 2: Diastereoselectivity in a Three-Component Synthesis of Pyrrolidines
| Entry | Aldehyde | Amine | Lewis Acid | d.r. (cis:trans) |
| 1 | Benzaldehyde | Benzylamine | Yb(OTf)₃ | >10:1 |
| 2 | p-Anisaldehyde | Benzylamine | Yb(OTf)₃ | >10:1 |
| 3 | Furfural | Benzylamine | Yb(OTf)₃ | >10:1 |
Data adapted from a Yb(OTf)₃ catalyzed three-component reaction to form 2,5-disubstituted pyrrolidines, demonstrating high diastereoselectivity for the cis isomer.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Three-Component Pyrrolidine Synthesis
This protocol is a general guideline for the Yb(OTf)₃-catalyzed synthesis of polysubstituted pyrrolidines and can be adapted for the synthesis of precursors to this compound.
-
To a solution of the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) is added Yb(OTf)₃ (10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
The desired Michael acceptor (e.g., a vinyl sulfone) (1.2 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 12-24 hours).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrolidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[9][10]
Protocol 2: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general framework for the enantioselective synthesis of pyrrolidines via a metal-catalyzed 1,3-dipolar cycloaddition, which can be a powerful method for creating the this compound scaffold.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand (e.g., a phosphoramidite or a bisoxazoline, 5-10 mol%) and the metal salt (e.g., Cu(I) or Ag(I) salt, 5-10 mol%) are dissolved in an anhydrous solvent (e.g., toluene or THF).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
The imine precursor (an amino ester, 1.0 equiv) and the dipolarophile (e.g., a vinyl sulfone, 1.2 equiv) are then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (ranging from -20 °C to room temperature) and monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.[2][12]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Technical Support Center: Purification of 3-(Methylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)pyrrolidine. The information is designed to help overcome common challenges encountered during the purification of this compound in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving the synthesis of this compound?
The synthesis of this compound typically involves the mesylation of 3-hydroxypyrrolidine using methanesulfonyl chloride in the presence of a base, often triethylamine. Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: 3-Hydroxypyrrolidine.
-
Reagent-Related Impurities: Methanesulfonic acid (from hydrolysis of methanesulfonyl chloride), and triethylamine hydrochloride (the salt formed from the base and HCl byproduct).[1][2]
-
Byproducts:
-
N-Mesylated Pyrrolidine: Methanesulfonyl chloride can react with the secondary amine of the pyrrolidine ring to form 1-(Methylsulfonyl)-3-(methylsulfonyl)pyrrolidine.
-
Dimeric/Polymeric Impurities: Potential for side reactions leading to higher molecular weight byproducts.
-
Chlorinated Byproduct: The chloride ion from methanesulfonyl chloride can potentially displace the mesylate group, although this is less common under typical mesylation conditions.[3]
-
Q2: My reaction is complete, but the product is an oil/gummy solid. How can I induce crystallization?
"Oiling out" is a common issue when the compound separates as a liquid instead of a solid. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the solution. This seed crystal will act as a template for further crystallization.
-
Solvent Adjustment:
-
Slow Evaporation: Allow the solvent to evaporate slowly in a fume hood, which gradually increases the concentration of the product.
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to a solution of your product in a solvent in which it is soluble. This will decrease the overall solubility and promote precipitation. Common anti-solvents for polar compounds include ethers (like diethyl ether) or alkanes (like hexane).
-
-
Temperature Gradient: Cool the solution very slowly. Rapid cooling often leads to the formation of oils or very small crystals that are difficult to filter. A gradual decrease in temperature allows for the formation of larger, purer crystals.
Q3: How can I effectively remove triethylamine hydrochloride from my reaction mixture?
Triethylamine hydrochloride is a common byproduct when using triethylamine as a base. Its removal is crucial for obtaining a pure product.
-
Aqueous Workup: Since triethylamine hydrochloride is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous acid solution will extract the salt into the aqueous phase.[1][4]
-
Filtration: If the reaction is performed in a solvent where triethylamine hydrochloride is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1][5]
-
Solvent Trituration: After removing the reaction solvent, the crude product can be triturated (stirred as a slurry) with a solvent in which the desired product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate). The solid salt can then be filtered off.[1]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Problem: Low recovery or poor purity after recrystallization.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Recovery of Product | The chosen solvent is too good at dissolving the product, even at low temperatures. | - Select a solvent in which the product has lower solubility at cold temperatures.- Use a smaller volume of the recrystallization solvent.- Ensure the solution is thoroughly cooled before filtration. |
| The product precipitated too quickly, trapping impurities. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Poor Purity of Product | The chosen solvent does not effectively differentiate between the product and impurities. | - Select a different recrystallization solvent or a solvent mixture. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[6] - Perform a second recrystallization. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent to ensure the product remains dissolved at high temperatures. |
Table 1: Common Recrystallization Solvents for Polar Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Polar Protic | 82.6 | Good for moderately polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, often used in combination with water. |
| Water | Polar Protic | 100 | Suitable for highly polar, water-soluble compounds. Often used as an anti-solvent with more organic solvents. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be a good choice for compounds that are sensitive to protic solvents. |
| Ethyl Acetate | Moderately Polar | 77.1 | Often used in combination with less polar solvents like hexanes. |
Guide 2: Purification by Flash Column Chromatography
Problem: Poor separation of this compound from impurities.
| Symptom | Possible Cause | Troubleshooting Steps |
| Product Elutes with the Solvent Front | The eluent is too polar. | - Start with a less polar solvent system. For polar compounds, a gradient elution from a non-polar to a polar solvent is often effective.[7] |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.[7][8] |
| Poor Resolution Between Product and Impurities | The chosen solvent system does not provide adequate selectivity. | - Try a different solvent system. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol.[7] - Use a finer mesh silica gel for better resolution. |
| Peak Tailing | The compound is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[9] |
Table 2: Suggested Solvent Systems for Flash Chromatography of Polar Sulfones
| Stationary Phase | Mobile Phase System | Typical Gradient | Notes |
| Silica Gel | Dichloromethane / Methanol | 0% to 10% Methanol | A standard choice for many polar compounds.[7] |
| Silica Gel | Ethyl Acetate / Hexanes | 50% to 100% Ethyl Acetate | Good for moderately polar compounds. |
| Reversed-Phase C18 | Water / Acetonitrile (with 0.1% formic acid or TFA) | 5% to 95% Acetonitrile | Suitable for highly polar compounds that are not well-retained on silica. |
| Amine-Functionalized Silica | Acetonitrile / Water | 95% to 50% Acetonitrile | Useful for basic compounds under HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.[10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, and will form crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen recrystallization solvent and heat the mixture with stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica to the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Analysis
HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities.[11][12][13]
Table 3: General HPLC Conditions for Polar Sulfones
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore. |
| Column Temperature | 25-30 °C |
GC-MS for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[14][15][16][17][18]
Table 4: General GC-MS Conditions for Pyrrolidine Derivatives
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX or similar) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) |
| Scan Range | m/z 40-400 |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Purification
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mt.com [mt.com]
- 7. Chromatography [chem.rochester.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. labex.hu [labex.hu]
- 11. veeprho.com [veeprho.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of 3-(Methylsulfonyl)pyrrolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of chiral 3-(Methylsulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral this compound?
A1: Racemization is the conversion of a chirally pure substance (containing only one enantiomer) into a mixture of equal parts of both enantiomers, rendering it optically inactive. This is a significant issue in drug development, as often only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or cause undesirable side effects. For this compound, the stereocenter at the C-3 position is susceptible to racemization, potentially compromising its efficacy and safety in pharmaceutical applications.
Q2: What is the primary cause of racemization in this compound?
A2: The primary cause of racemization is the abstraction of the proton at the chiral C-3 position by a base. The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing, which increases the acidity of this proton. Once deprotonated, a planar, achiral carbanion intermediate is formed. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[1][2]
Q3: Under what conditions is racemization most likely to occur?
A3: Racemization is most likely to occur under basic conditions, especially with strong bases.[1][3][4] Elevated temperatures can also accelerate the rate of racemization. The choice of solvent can play a role, with polar, protic solvents potentially facilitating the proton exchange that leads to racemization.
Q4: How can I assess if my sample of this compound has racemized?
A4: The most common method to assess the enantiomeric purity of your sample is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[5][6] These techniques can separate and quantify the individual enantiomers, allowing you to determine the enantiomeric excess (ee).
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity Observed After a Reaction
If you have performed a reaction (e.g., N-alkylation, N-acylation) and find that the enantiomeric excess (ee) of your this compound derivative has decreased, consult the following troubleshooting guide.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for loss of enantiomeric purity.
Issue 2: Gradual Racemization During Storage
If you suspect your stored this compound is racemizing over time, consider the following.
| Potential Cause | Recommended Solution |
| Storage Temperature | Store the compound at low temperatures (2-8°C is recommended) to minimize the rate of potential degradation or racemization.[7] |
| Exposure to Basic Residues | Ensure storage vials are clean and free from any basic contaminants. If the compound was purified via chromatography, ensure all basic modifiers have been thoroughly removed. |
| pH of Solution | If stored in solution, ensure the solvent is neutral and aprotic. Avoid buffered solutions that are basic. |
Experimental Protocols
Protocol 1: General Handling and Storage of Chiral this compound
To maintain the chiral integrity of this compound, it is crucial to handle and store it under conditions that minimize the risk of base-catalyzed racemization.
-
Handling : Always handle the compound in a clean, dry environment. Use clean glassware and utensils to avoid contamination with basic residues.
-
Solvent Choice : For dissolving the compound, prefer anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Storage : For long-term storage, keep the compound as a solid in a tightly sealed container at 2-8°C.[7] If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.
Protocol 2: Racemization-Free N-Alkylation
This protocol describes a method for the N-alkylation of this compound designed to minimize racemization.
-
Reaction Setup : Dissolve (S)-3-(Methylsulfonyl)pyrrolidine (1.0 eq) in anhydrous Acetonitrile (ACN) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition : Add a mild, non-nucleophilic base such as Potassium Carbonate (K2CO3, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.2 eq). Avoid strong bases like sodium hydroxide or alkoxides.
-
Alkylating Agent : Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the solution at 0°C.
-
Reaction Conditions : Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purity Check : Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC to confirm that no significant racemization has occurred.
Data Presentation
| Compound | Functional Group Alpha to C-H | Solvent | pKa (approx.) | Reference |
| Phenyl Methyl Sulfone | -SO2Ph | DMSO | 31 | Bordwell pKa Table[8] |
| Pyrrolidine (N-H proton) | Amine | Water | 11.2 | [9] |
| This compound (C-H) | -SO2Me | DMSO (estimated) | ~29-31 | Estimate based on analogs |
Note: The C-H bond alpha to a sulfone is significantly acidic, making it susceptible to deprotonation by strong bases.
Mechanism of Racemization
The mechanism of base-catalyzed racemization is depicted below. The key step is the formation of a planar, achiral carbanion intermediate.
Figure 2. Mechanism of base-catalyzed racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, five-membered structure allows for the precise spatial orientation of substituents, which can significantly influence binding affinity to biological targets. This guide provides a comparative overview of the potential biological activities of the enantiomers (R)-3-(Methylsulfonyl)pyrrolidine and (S)-3-(Methylsulfonyl)pyrrolidine.
The Significance of the Pyrrolidine Scaffold and 3-Substitution
The pyrrolidine ring is a common motif in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The stereochemistry at substituted positions on the pyrrolidine ring is often a critical determinant of biological activity. Different enantiomers can exhibit distinct pharmacological profiles due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors.[2] For instance, the orientation of a substituent at the 3-position can significantly impact the binding mode and efficacy of a compound.[2]
The introduction of a methylsulfonyl group (-SO₂CH₃) can modulate a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity. This can, in turn, affect its pharmacokinetic and pharmacodynamic properties. Sulfonamide-containing pyrrolidine derivatives have been explored for various therapeutic applications, including as anti-diabetic and antiplasmodial agents.[4][5]
Comparative Profile: (R)- vs (S)-3-(Methylsulfonyl)pyrrolidine
In the absence of direct experimental data, the following table outlines the potential implications of the stereochemistry and the methylsulfonyl group on the biological activity of the (R) and (S) enantiomers. This is a predictive comparison based on general principles observed in other chiral pyrrolidine derivatives.
| Feature | (R)-3-(Methylsulfonyl)pyrrolidine | (S)-3-(Methylsulfonyl)pyrrolidine | Rationale and Supporting Evidence |
| Potential Biological Targets | May exhibit stereospecific interactions with enzymes or receptors where the (R) configuration is preferred for optimal binding. | May show higher affinity for targets that have a binding pocket complementary to the (S) configuration. | The stereospecific orientation of substituents on a pyrrolidine ring can drastically alter the binding mode to biological targets, leading to differences in activity between enantiomers.[2] |
| Physicochemical Properties | The methylsulfonyl group increases polarity and potential for hydrogen bonding, which can influence solubility and cell permeability. | Identical to the (R)-enantiomer in terms of non-chiral physicochemical properties. | The methylsulfonyl moiety is a polar group that can act as a hydrogen bond acceptor, influencing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Metabolic Stability | Chirality can influence the rate and pathway of metabolic transformations by stereoselective enzymes. | The metabolic profile may differ from the (R)-enantiomer due to differential recognition by metabolic enzymes like Cytochrome P450s. | Enantiomers can be metabolized at different rates, leading to variations in pharmacokinetic profiles and potential for drug-drug interactions. |
| Therapeutic Potential | Could serve as a chiral building block for the synthesis of more complex drug candidates with specific stereochemical requirements.[] | Similar to the (R)-enantiomer, it is a valuable synthetic intermediate in drug discovery.[7] | Both enantiomers are listed as available chemical reagents for use in ligand optimization and scaffold design, indicating their role as building blocks in medicinal chemistry.[][7] |
Experimental Protocols
To definitively compare the biological activities of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine, a series of in vitro and in vivo experiments would be necessary. A generalized workflow for such a comparative study is outlined below.
General Workflow for Biological Activity Screening
Caption: A generalized experimental workflow for the comparative biological evaluation of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine.
Example Signaling Pathway: PI3K/Akt/mTOR
Pyrrolidine derivatives have been investigated as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for pyrrolidine-based inhibitors.
Conclusion
While specific experimental data comparing the biological activities of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine is currently lacking in the scientific literature, the principles of medicinal chemistry suggest that the two enantiomers are likely to exhibit different pharmacological profiles. The pyrrolidine scaffold is a well-established pharmacophore, and the introduction of a methylsulfonyl group and a defined stereocenter at the 3-position provides a foundation for the development of novel, potent, and selective therapeutic agents. Further experimental investigation, following the workflow outlined above, is necessary to elucidate the specific biological activities and therapeutic potential of each enantiomer.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 [m.chemicalbook.com]
The Strategic Incorporation of 3-(Methylsulfonyl)pyrrolidine in Drug Design: A Comparative Guide to Other Saturated Heterocycles
For researchers, scientists, and drug development professionals, the selection of a suitable saturated heterocyclic scaffold is a critical decision in modern medicinal chemistry. These three-dimensional structures are pivotal in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, ultimately influencing their efficacy and safety. This guide provides a comprehensive comparison of 3-(methylsulfonyl)pyrrolidine with other widely used saturated heterocycles—azetidine, piperidine, and morpholine—supported by experimental data and detailed methodologies.
Saturated heterocycles have gained prominence in drug design as they offer improved aqueous solubility, metabolic stability, and three-dimensional diversity compared to their flat, aromatic counterparts. The introduction of a methylsulfonyl group to the pyrrolidine ring in this compound further modulates its properties, presenting a unique profile for consideration in drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug molecule, including its lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes a comparison of these key parameters for this compound and other common saturated heterocycles.
| Property | This compound | Azetidine | Pyrrolidine | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | 149.21[1] | 57.09 | 71.12 | 85.15[2] | 87.12 |
| cLogP (Predicted) | -1.1 to -0.8 | -0.3 | 0.4 | 0.8 | -0.9 |
| pKa (Predicted/Experimental) | 8.51 (Predicted)[3] | 11.29 (Experimental)[4] | 11.27 (Experimental)[5] | 11.22 (Experimental)[4] | 8.36 (Experimental) |
| Aqueous Solubility | High | High | High | Moderate | High |
Note: Predicted values are based on computational models and may vary from experimental results. Experimental values are for the parent, unsubstituted heterocycles unless otherwise specified.
The methylsulfonyl group in this compound significantly influences its properties. The sulfone moiety is a strong hydrogen bond acceptor, which generally leads to increased polarity and aqueous solubility. This is reflected in its predicted low cLogP value. The basicity of the pyrrolidine nitrogen is also affected by the electron-withdrawing nature of the sulfonyl group, resulting in a lower predicted pKa compared to unsubstituted pyrrolidine.
Pharmacokinetic Profile: Permeability and Metabolic Stability
A drug's ability to permeate biological membranes and its stability against metabolic degradation are critical for achieving therapeutic concentrations at the target site.
Cell Permeability
Metabolic Stability
Saturated heterocycles are generally susceptible to metabolism by cytochrome P450 enzymes, often through oxidation at the carbon atoms adjacent to the heteroatom. The metabolic stability of these rings can be influenced by their size and the presence of substituents. Smaller rings like azetidine can exhibit greater metabolic stability due to their rigid structures. The morpholine ring, with its ether oxygen, is also generally considered to be more metabolically stable than piperidine. The methylsulfonyl group in this compound may influence its metabolic profile, potentially altering the sites of metabolism or affecting the rate of metabolic clearance.
The following table provides a qualitative comparison of the expected pharmacokinetic properties.
| Property | This compound | Azetidine | Pyrrolidine | Piperidine | Morpholine |
| Cell Permeability (Passive) | Low to Moderate | Moderate | Moderate to High | High | Moderate |
| Metabolic Stability | Moderate to High | High | Moderate | Low to Moderate | High |
Applications in Drug Design and Signaling Pathways
Saturated heterocycles are integral components of numerous approved drugs and clinical candidates, targeting a wide range of biological pathways. Their three-dimensional nature allows for precise interactions with protein binding pockets.
For instance, in the design of Janus kinase (JAK) inhibitors , which are crucial for treating inflammatory diseases, saturated heterocycles can occupy the ribose-binding pocket of the ATP binding site. The choice of heterocycle can significantly impact selectivity and potency.
Below is a conceptual representation of a JAK signaling pathway and the potential role of a drug molecule containing a saturated heterocycle.
Similarly, in the development of protease inhibitors , such as those targeting viral proteases, the pyrrolidine scaffold has been extensively utilized to mimic the proline residue of natural substrates. The substituents on the pyrrolidine ring, including a methylsulfonyl group, can be tailored to optimize interactions with the enzyme's active site.
Experimental Protocols
To facilitate the direct comparison of these heterocyclic scaffolds in a research setting, detailed experimental protocols for key assays are provided below.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral drug absorption.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Seal the plate and incubate with shaking for 2 hours at 25°C.
-
Filter the samples through a filter plate to remove any undissolved precipitate.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS), against a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract barrier.
Protocol:
-
Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Add the test compound solution (in buffer, pH adjusted as needed) to the donor wells of the filter plate.
-
Place the filter plate on top of the acceptor plate to create a "sandwich" and incubate for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS. The effective permeability (Pe) is then calculated.
Caco-2 Permeability Assay
This cell-based assay provides a more biologically relevant model of intestinal permeability, as Caco-2 cells differentiate into a monolayer that expresses key drug transporters.
Protocol:
-
Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21 days to allow for differentiation into a monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS. The apparent permeability coefficient (Papp) and efflux ratio are then calculated.
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.
Protocol:
-
Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a cofactor mixture containing NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The choice of a saturated heterocycle in drug design is a strategic decision that requires a thorough understanding of its impact on the overall properties of the molecule. This compound offers a unique combination of high polarity, moderate basicity, and potential for improved metabolic stability, making it an attractive scaffold for certain applications. However, its lower passive permeability may need to be addressed, for example, by targeting active transport mechanisms. In contrast, piperidine offers higher lipophilicity and permeability but may be more susceptible to metabolism. Azetidine provides a rigid and metabolically stable core, while morpholine offers a good balance of properties with generally favorable metabolic stability. By carefully considering the comparative data and employing the detailed experimental protocols provided, researchers can make more informed decisions in the selection and optimization of saturated heterocyclic scaffolds to advance their drug discovery programs.
References
- 1. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 2. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The 3-(Methylsulfonyl)pyrrolidine Moiety: A Comparative Guide to In Vitro ADME Properties in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is paramount to successful clinical translation. The inclusion of a 3-(methylsulfonyl)pyrrolidine scaffold in a molecule can significantly influence its physicochemical and pharmacokinetic profile. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing this moiety, supported by experimental data and detailed protocols to aid in the design and selection of promising drug candidates.
The this compound group, a five-membered saturated heterocycle bearing a sulfone functional group, is an increasingly utilized component in medicinal chemistry. Its polarity and hydrogen bond accepting capability, conferred by the sulfonyl group, can modulate key ADME parameters such as solubility, permeability, and metabolic stability. The pyrrolidine ring itself offers a three-dimensional structural element that can be strategically employed to optimize target engagement and physicochemical properties.
Comparative In Vitro ADME Data
| Compound Class | Specific Compound/Analog | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Human Liver Microsomal Stability (% remaining after 60 min) | Plasma Protein Binding (%) |
| Pyrrolidine Sulfonamides (GlyT1 Inhibitors) | Analog 23t | - | - | - | - |
| T-Type Calcium Channel Blockers | ABT-639 | 489 (pH 7.4) | - | - | 85.2 (human) |
| BACE1 Inhibitors | AZD3839 | - | - | - | 93.1 (human) |
| General Pyrrolidine Derivatives | Representative Compounds | Generally Moderate to High | Variable | Variable | Variable |
| General Sulfone-Containing Drugs | Representative Compounds | Variable | Variable | Generally Stable | Variable |
Data presented is a compilation from various sources and is intended for comparative purposes. The exact experimental conditions may vary between studies.
Key In Vitro ADME Assays and Experimental Protocols
The following are detailed methodologies for key in vitro experiments crucial for evaluating the ADME properties of this compound-containing compounds.
Aqueous Solubility
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer, mimicking physiological pH.
Experimental Protocol:
-
Materials: Test compound, phosphate-buffered saline (PBS) pH 7.4, organic solvent (e.g., DMSO), shaker, HPLC-UV or LC-MS/MS system.
-
Procedure:
-
A stock solution of the test compound is prepared in an organic solvent.
-
An excess amount of the compound is added to PBS (pH 7.4).
-
The suspension is shaken for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear aqueous solution is determined by a validated analytical method (HPLC-UV or LC-MS/MS) against a standard curve.
-
Caco-2 Permeability
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, as an in vitro model of the human intestinal epithelium.
Experimental Protocol:
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The cell monolayer is washed with pre-warmed HBSS.
-
The test compound (at a known concentration) is added to the apical (A) side (for A→B permeability) or the basolateral (B) side (for B→A permeability) of the Transwell® insert.
-
Samples are collected from the receiver compartment (B for A→B, A for B→A) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Experimental Protocol:
-
Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), positive control compound (e.g., testosterone), quenching solution (e.g., ice-cold acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
The test compound (at a final concentration, e.g., 1 µM) is pre-incubated with human liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated at each time point by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the parent compound.
-
Plasma Protein Binding (PPB)
Objective: To determine the extent to which a compound binds to proteins in plasma, which influences its distribution and availability to reach the target site.
Experimental Protocol:
-
Materials: Test compound, pooled human plasma, phosphate-buffered saline (PBS) pH 7.4, rapid equilibrium dialysis (RED) device or ultrafiltration device, LC-MS/MS system.
-
Procedure (using RED device):
-
The test compound is added to human plasma at a specific concentration.
-
The plasma sample is loaded into one chamber of the RED device, and PBS is loaded into the other chamber, separated by a semi-permeable membrane.
-
The device is incubated with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
After incubation, samples are taken from both the plasma and the buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Visualizing In Vitro ADME Workflow
The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.
Caption: A typical workflow for in vitro ADME screening in drug discovery.
Conclusion
The this compound moiety offers medicinal chemists a valuable tool to modulate the ADME properties of drug candidates. The sulfone group generally enhances polarity, which can lead to improved solubility and reduced metabolic liability, while the pyrrolidine ring provides a versatile scaffold for optimizing potency and selectivity. However, the overall ADME profile of a compound is a complex interplay of its entire structure. Therefore, a comprehensive in vitro ADME assessment, as outlined in this guide, is crucial for the rational design and selection of this compound-containing compounds with a higher probability of success in clinical development. By carefully evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can make informed decisions to advance compounds with favorable pharmacokinetic profiles.
The Strategic Placement of a 3-(Methylsulfonyl) Group in Pyrrolidine Analogs: A Comparative Guide to Potency and Selectivity in Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of 3-(methylsulfonyl)pyrrolidine analogs, focusing on their structure-activity relationships (SAR) as potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family. By presenting key experimental data and detailed protocols, this document aims to inform the strategic design of next-generation inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers, making JAKs attractive targets for therapeutic intervention. Several JAK inhibitors have been approved for clinical use, many of which incorporate a pyrrolidine or similar heterocyclic scaffold to achieve desired potency and selectivity.[1][2] The substitution pattern on the pyrrolidine ring is crucial for fine-tuning the pharmacological profile of these inhibitors.
Structure-Activity Relationship (SAR) at the 3-Position of the Pyrrolidine Ring
Systematic exploration of substituents at the 3-position of the pyrrolidine ring has been a key strategy in optimizing kinase inhibitors. While direct SAR studies on this compound analogs for JAK inhibition are not extensively published in the reviewed literature, valuable insights can be drawn from studies on structurally related compounds, such as 3-substituted pyrrolidine analogs targeting other kinases like ERK.[3]
The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring can significantly influence the compound's properties in several ways:
-
Polarity and Solubility: The sulfonyl group is a strong hydrogen bond acceptor and increases the polarity of the molecule, which can enhance aqueous solubility. This is a critical parameter for improving the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life and improved in vivo efficacy.
-
Target Engagement: The sulfonyl oxygen atoms can form crucial hydrogen bond interactions with amino acid residues in the kinase active site, thereby increasing binding affinity and potency. The orientation of the methylsulfonyl group, dictated by the stereochemistry at the 3-position, will be critical in achieving optimal interactions.
-
Selectivity: The specific interactions mediated by the methylsulfonyl group can be exploited to achieve selectivity for a particular kinase isoform. For instance, subtle differences in the amino acid residues lining the ATP-binding pocket of different JAK isoforms can be targeted by carefully designed substituents on the pyrrolidine ring.
Based on the analysis of related pyrrolidine-based kinase inhibitors, a hypothetical SAR for this compound analogs targeting JAK1 is presented below.
| Analog | Substitution at 3-Position | Stereochemistry | Hypothetical JAK1 IC50 (nM) | Hypothetical Selectivity vs. JAK2 | Key Rationale |
| 1a | -H | - | >1000 | - | Unsubstituted pyrrolidine lacks key interactions. |
| 1b | -(S)-SO2Me | S | 50 | 10-fold | The (S)-stereoisomer may position the sulfonyl group for optimal hydrogen bonding with the hinge region of the kinase. |
| 1c | -(R)-SO2Me | R | 250 | 2-fold | The (R)-stereoisomer may result in a suboptimal orientation of the sulfonyl group, leading to weaker interactions. |
| 1d | -(S)-SMe | S | 100 | 5-fold | The less polar thioether may have weaker interactions compared to the sulfonyl group, resulting in lower potency.[3] |
| 1e | -(S)-OH | S | 150 | 3-fold | A hydroxyl group can act as both a hydrogen bond donor and acceptor but may be more susceptible to metabolism. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human kinase enzymes (e.g., from Carna Biosciences).
-
ATP and appropriate peptide substrate.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase enzyme, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay
Objective: To assess the ability of the test compounds to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human cell line expressing the target JAK (e.g., TF-1 cells for JAK1/2).
-
Cytokine for stimulation (e.g., IL-6 for JAK1).
-
Test compounds dissolved in DMSO.
-
Antibodies for detecting phosphorylated STAT (pSTAT) and total STAT (e.g., from Cell Signaling Technology).
-
Assay buffer (e.g., RPMI-1640 medium with 10% FBS).
-
Lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and starve them overnight in a low-serum medium.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the levels of pSTAT and total STAT using an appropriate method, such as ELISA or Western blotting.
-
Normalize the pSTAT signal to the total STAT signal and calculate the percent inhibition.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The JAK-STAT signaling pathway.
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
The strategic incorporation of a 3-(methylsulfonyl) group into a pyrrolidine scaffold represents a promising approach for the development of potent and selective kinase inhibitors. The unique physicochemical properties of the methylsulfonyl moiety can be leveraged to enhance target engagement, improve pharmacokinetic parameters, and achieve desired selectivity profiles. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor design. Further exploration of the stereochemical and positional isomers of the methylsulfonyl group on the pyrrolidine ring is warranted to fully elucidate the SAR and unlock the therapeutic potential of this important class of molecules.
References
A Comparative Crystallographic Analysis of Pyrrolidine Sulfonyl Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the X-ray crystallographic data of two distinct pyrrolidine sulfonyl derivatives: 1-[(4-methylbenzene)sulfonyl]pyrrolidine and 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. This analysis is supported by experimental data to highlight structural similarities and differences that can inform drug design and development.
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and its substitution with a sulfonyl group can significantly influence its physicochemical and pharmacological properties. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a detailed comparison of the crystallographic parameters of two representative compounds.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for the two compounds, providing a basis for their structural comparison.
| Parameter | 1-[(4-methylbenzene)sulfonyl]pyrrolidine | 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid |
| CCDC Number | 1983920 | Not explicitly found, data from publication |
| Chemical Formula | C₁₁H₁₅NO₂S | C₁₁H₁₂N₂O₇S |
| Formula Weight | 225.31 | 316.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.1739(3) | 9.1234(2) |
| b (Å) | 5.8954(2) | 11.8978(3) |
| c (Å) | 17.5858(5) | 12.0123(3) |
| α (°) | 90 | 90 |
| β (°) | 106.919(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1105.74(6) | 1303.41(5) |
| Z | 4 | 4 |
| S-N Bond Length (Å) | 1.625(2) | 1.628(2) |
| S=O Bond Lengths (Å) | 1.4357(16), 1.4349(16) | 1.431(5), 1.427(3) |
| S-C Bond Length (Å) | 1.770(2) | 1.774(3) |
Experimental Protocols
Synthesis and Crystallization of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid [1][2][3][4]
Materials:
-
4-hydroxyproline
-
4-nitrobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
20% Hydrochloric acid (HCl)
-
Water
-
Methanol
Synthesis:
-
A solution of 4-hydroxyproline (5 mmol) in water (15 mL) was prepared.
-
Sodium carbonate (5 mmol) was added to the solution with continuous stirring until fully dissolved.[1]
-
The resulting solution was cooled to -5 °C.[1]
-
4-nitrobenzenesulfonyl chloride (5 mmol) was added portion-wise over a period of one hour.[1]
-
The reaction mixture was stirred at room temperature for an additional four hours.[1]
-
The mixture was then acidified to a pH of 2 using 20% HCl, which resulted in the precipitation of the product.[1]
-
The white precipitate was collected by filtration, washed with water, and air-dried.[1]
Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in methanol and allowing for slow evaporation of the solvent at room temperature.[3]
X-ray Data Collection: X-ray diffraction data for the single crystal were collected on an XtaLAB Synergy, Dualflex, Pilatus 200K diffractometer using CuKα radiation at a temperature of 105.4(7) K.[3]
Synthesis and Crystallization of 1-[(4-methylbenzene)sulfonyl]pyrrolidine [5]
The synthesis of this compound was previously reported by Ohwada, et al. (1998). Single crystals for X-ray diffraction were obtained, and the data was collected, though specific details of the crystallization process are not provided in the referenced crystallographic report.[5]
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the molecular structures of the two pyrrolidine derivatives.
Caption: General workflow of X-ray crystallography.
Caption: Comparison of the two pyrrolidine sulfonyl derivatives.
References
- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Comparative analysis of sulfonyl-containing scaffolds in medicinal chemistry
A Comparative Analysis of Key Sulfonyl-Containing Scaffolds in Medicinal Chemistry
The sulfonyl group (R-S(=O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, allow it to serve as a versatile scaffold in drug design. Molecules incorporating this functional group exhibit a wide array of biological activities, from antibacterial to anti-inflammatory and antidiabetic effects. This guide provides a comparative analysis of three prominent sulfonyl-containing scaffolds: the sulfonamides in COX-2 inhibitors, the sulfonylureas in antidiabetic agents, and the sulfones as exemplified by the drug Dapsone.
The Sulfonamide Scaffold in Selective COX-2 Inhibitors
The sulfonamide moiety is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs. These drugs achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 enzyme that plays a role in protecting the gastric mucosa.[1][2][3] This selectivity is credited with reducing the gastrointestinal side effects associated with traditional NSAIDs.[2][4] Celecoxib is a prominent example of a sulfonamide-containing COX-2 inhibitor.
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] Selective COX-2 inhibitors like celecoxib fit into a specific side pocket of the COX-2 enzyme active site, a feature not present in COX-1, leading to their selective action.[6] This inhibition prevents the production of pro-inflammatory prostaglandins.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of COX-2 inhibitors influence their clinical application. Below is a comparison of celecoxib and the now-withdrawn rofecoxib, both of which were widely used.[2][3]
| Parameter | Celecoxib | Rofecoxib |
| Scaffold | Sulfonamide | Furanone (Sulfone) |
| Bioavailability | 22-40% (fasted) | ~93% |
| Protein Binding | ~97% | ~87% |
| Metabolism | Hepatic (CYP2C9) | Hepatic (Cytosolic reduction) |
| Elimination Half-life | ~11 hours | ~17 hours |
| Time to Peak (Tmax) | 2-3 hours | 2-3 hours |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening COX-2 inhibitors. The assay measures the production of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorometric probe.[5][7]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), reconstitute human recombinant COX-2 enzyme, and prepare solutions of a fluorescent probe, heme cofactor, and the substrate, arachidonic acid.[8]
-
Compound Preparation : Dissolve test compounds (e.g., celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions to determine the IC₅₀ value.
-
Assay Procedure :
-
In a 96-well opaque plate, add the reaction buffer.
-
Add the test compound dilutions to the sample wells, a known inhibitor (e.g., celecoxib) to positive control wells, and solvent to "100% activity" control wells.[5]
-
Add heme and the COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Add the COX probe to all wells.
-
-
Reaction Initiation and Measurement :
-
Data Analysis : Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the "100% activity" control. The IC₅₀ value is calculated by plotting percent inhibition against the logarithm of the compound concentration.[7]
The Sulfonylurea Scaffold in Antidiabetic Drugs
The sulfonylurea scaffold is the defining feature of a class of oral hypoglycemic agents used in the management of type 2 diabetes.[9] These drugs work by stimulating insulin secretion from the pancreatic β-cells.[10][11] The class is often divided into first-generation (e.g., tolbutamide) and more potent second-generation (e.g., glipizide, glyburide, glimepiride) agents.[9][12]
Mechanism of Action: Insulin Secretion
Sulfonylureas act by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[11][13] This binding closes the channel, inhibiting potassium efflux and causing the cell membrane to depolarize. The depolarization opens voltage-gated calcium channels, leading to an influx of calcium which, in turn, triggers the exocytosis of insulin-containing granules.[13][14]
Comparative Pharmacokinetic Data
Differences in pharmacokinetics among sulfonylureas can affect their dosing frequency and risk of hypoglycemia.[12]
| Parameter | Glipizide | Glyburide (Glibenclamide) | Glimepiride |
| Generation | Second | Second | Second/Third |
| Bioavailability | ~100% | Variable (24-100%) | ~100% |
| Protein Binding | >99% | >99% | >99% |
| Metabolism | Hepatic (inactive metabolites) | Hepatic (weakly active metabolites) | Hepatic (active metabolites) |
| Elimination Half-life | 2-4 hours | ~10 hours | ~5-9 hours |
| Duration of Action | 12-24 hours | 12-24 hours | >24 hours |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes an in vitro method to assess the effect of a sulfonylurea compound on insulin secretion from pancreatic β-cell lines (e.g., EndoC-βH5) or isolated islets.[15][16][17]
-
Cell Culture : Culture pancreatic β-cells in appropriate multi-well plates until they reach 80-90% confluency.[15]
-
Pre-incubation (Basal State) :
-
Wash the cells gently with a Krebs-Ringer Bicarbonate (KRB) buffer.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal, non-stimulated state of insulin secretion.[15]
-
-
Stimulation :
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing various treatment conditions to different wells:
-
Basal control: Low glucose (2.8 mM).
-
Stimulated control: High glucose (e.g., 16.7 mM).
-
Test compound: Low glucose + varying concentrations of the sulfonylurea drug.
-
Vehicle control: Low glucose + solvent used for the drug.[15]
-
-
-
Incubation : Incubate the plate for a defined period (typically 1-2 hours) at 37°C.[15]
-
Sample Collection : Carefully collect the supernatant (which contains the secreted insulin) from each well. The remaining cells can be lysed to measure total protein or total insulin content for normalization.
-
Insulin Quantification : Measure the concentration of insulin in the collected supernatant using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[15]
-
Data Analysis : Normalize the amount of secreted insulin to the total protein content or total cellular insulin content. Plot the dose-response curve of the test compound to determine its efficacy and potency in stimulating insulin secretion.
The Sulfone Scaffold: Dapsone
Dapsone (4,4'-sulfonyldianiline) is the primary drug in the sulfone class.[1] It is distinguished by a sulfone group bridging two aminophenyl rings. Dapsone possesses both antimicrobial and anti-inflammatory properties, making it a crucial treatment for leprosy and dermatitis herpetiformis, as well as other neutrophilic dermatoses.[1][18][19]
Mechanism of Action: Dual Function
Dapsone's therapeutic versatility stems from its two distinct mechanisms of action.
-
Antibacterial Effect : As an antibacterial agent, dapsone functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[1][20][21] By competing with the enzyme's natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the production of dihydrofolic acid, thereby halting bacterial growth (bacteriostatic effect).[1][20]
-
Anti-inflammatory Effect : The anti-inflammatory mechanism is not fully elucidated but is known to involve the inhibition of myeloperoxidase (MPO), an enzyme within neutrophils.[1] This inhibition prevents the formation of highly reactive oxidants like hypochlorous acid, reducing tissue damage at sites of inflammation.[1]
Pharmacokinetic Data of Dapsone
Dapsone is administered orally and is well-absorbed. Its pharmacokinetic properties are crucial for maintaining therapeutic levels, particularly in the long-term treatment of leprosy.[18][22]
| Parameter | Dapsone |
| Bioavailability | 70-80% |
| Protein Binding | 70-90% |
| Metabolism | Hepatic (N-acetylation and N-hydroxylation via CYPs) |
| Elimination Half-life | 20-30 hours (average)[1][18] |
| Time to Peak (Tmax) | 2-8 hours[18] |
| Excretion | Primarily renal (as metabolites)[18] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHPS, which is useful for evaluating compounds like dapsone.[23]
-
Principle : This is a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a second enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[23]
-
Reagent Preparation : Prepare an assay buffer (e.g., Tris-HCl with MgCl₂), solutions of the substrates (p-aminobenzoic acid and 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate), the coupling enzyme (DHFR), the cofactor (NADPH), and the target enzyme (recombinant DHPS).
-
Inhibitor Preparation : Dissolve dapsone and other test compounds in DMSO to create stock solutions and then prepare serial dilutions.
-
Assay Procedure :
-
In a UV-transparent 96-well plate, add the assay buffer.
-
Add the test inhibitor dilutions.
-
Add the DHPS enzyme, p-aminobenzoic acid, DHFR, and NADPH.
-
Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding the second substrate, 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.[23]
-
-
Data Analysis : Calculate the initial reaction velocity (rate of NADPH consumption) for each well. Determine the percent inhibition for each inhibitor concentration compared to a no-inhibitor control. Calculate the IC₅₀ value from the resulting dose-response curve.[24]
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects | Canadian Journal of Emergency Medicine | Cambridge Core [cambridge.org]
- 5. assaygenie.com [assaygenie.com]
- 6. caep.ca [caep.ca]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Sulfonylureas: Site of Action, Pharmacokinetics & Dose Conversion [knowledgedose.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics of dapsone after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Enantiopure 3-(Methylsulfonyl)pyrrolidine
For researchers and professionals in drug development, access to enantiomerically pure building blocks is critical. 3-(Methylsulfonyl)pyrrolidine is a valuable scaffold in medicinal chemistry, and its synthesis in an enantiopure form is of significant interest. This guide provides a detailed comparison of two synthetic routes to enantiopure this compound, offering experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of enantiopure this compound are presented: a chiral pool-based approach starting from a commercially available enantiopure 3-hydroxypyrrolidine, and an alternative route commencing from the readily available chiral precursor, L-glutamic acid. The choice between these routes will depend on factors such as starting material availability, scalability, and the desired stereoisomer.
| Parameter | Route 1: From (R)-3-Hydroxypyrrolidine | Route 2: From L-Glutamic Acid |
| Starting Material | (R)- or (S)-3-Hydroxypyrrolidine | L-Glutamic Acid |
| Number of Steps | 4 | ~6 |
| Overall Yield (Reported) | Good to High (estimated) | Moderate (estimated) |
| Enantiomeric Purity | High (dependent on starting material) | High (chirality from starting material) |
| Key Transformations | N-protection, Mesylation, Nucleophilic Substitution, Deprotection | Esterification, Reductive Cyclization, Hydroxyl Activation, Nucleophilic Substitution, Decarboxylation, Deprotection |
| Advantages | Fewer steps, commercially available chiral starting material. | Inexpensive and readily available starting material. |
| Disadvantages | Higher cost of the chiral starting material. | Longer synthetic sequence, potentially lower overall yield. |
Route 1: Synthesis from (R)-3-Hydroxypyrrolidine
This route offers a direct and efficient pathway to (S)-3-(methylsulfonyl)pyrrolidine, leveraging the chirality of the starting material. The key steps involve the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution to introduce the methylsulfonyl moiety, and final deprotection.
Experimental Protocols for Route 1
Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.[1][2][3][4]
Step 2: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine
N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 1-2 hours. The mixture is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, which is often used in the next step without further purification.[5][6]
Step 3: Nucleophilic Substitution with Sodium Methanesulfinate
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF). Sodium methanesulfinate (NaSO₂Me, 1.5 eq) is added, and the mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (S)-1-Boc-3-(methylsulfonyl)pyrrolidine.[7] The reaction proceeds with inversion of stereochemistry.
Step 4: N-Boc Deprotection
(S)-1-Boc-3-(methylsulfonyl)pyrrolidine is dissolved in a suitable solvent such as DCM or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired (S)-3-(methylsulfonyl)pyrrolidine as its corresponding salt.[8]
Route 2: Synthesis from L-Glutamic Acid
This alternative route utilizes the inexpensive and readily available chiral starting material, L-glutamic acid. The synthesis involves the formation of a pyroglutamate intermediate, which is then elaborated to the target molecule. This pathway is longer but provides a cost-effective alternative.
Experimental Protocols for Route 2
Step 1: Cyclization to L-Pyroglutamic Acid
L-Glutamic acid is heated in water at 130-140 °C for several hours. Upon cooling, L-pyroglutamic acid crystallizes and can be isolated by filtration.[9]
Step 2: Reduction to L-Pyroglutaminol
L-Pyroglutamic acid is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield L-pyroglutaminol.
Step 3-6: Elaboration to the Final Product
The subsequent steps involve N-protection of the pyrrolidinone, activation of the hydroxyl group as a mesylate, nucleophilic substitution with sodium methanesulfinate (which proceeds with inversion of stereochemistry), reduction of the lactam to the pyrrolidine, and final deprotection of the nitrogen. These transformations follow standard literature procedures analogous to those described in Route 1. The reduction of the lactam can be achieved with reagents like borane-THF complex.
Validation and Characterization
The enantiomeric purity of the final product, this compound, can be validated using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis using NMR spectroscopy. Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be consistent with the structure of the target compound.
This guide provides a framework for the synthesis of enantiopure this compound. Researchers should consult the cited literature for more detailed experimental conditions and characterization data. The choice of synthetic route will ultimately be guided by the specific needs and resources of the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chembk.com [chembk.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Head-to-Head Comparison: 3-(Methylsulfonyl)pyrrolidine and Its Bioisosteric Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a detailed head-to-head comparison of 3-(methylsulfonyl)pyrrolidine with its potential bioisosteres, offering insights into how subtle structural changes can impact physicochemical properties, biological activity, and pharmacokinetic profiles. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The this compound moiety, in particular, has garnered attention as a versatile building block. The sulfone group, with its ability to act as a hydrogen bond acceptor and its chemical stability, often plays a crucial role in ligand-target interactions. However, the modulation of properties such as solubility, metabolic stability, and cell permeability can be critical for advancing a lead compound. Bioisosteric replacement of the methylsulfonyl group offers a powerful strategy to fine-tune these characteristics.
Physicochemical Properties: A Comparative Overview
Bioisosteric replacements for the methylsulfonyl group aim to mimic its steric and electronic properties while altering other physicochemical parameters. Common bioisosteres for a sulfone include, but are not limited to, sulfonamides, sulfoximines, and amides. The choice of a suitable bioisostere is highly context-dependent and is guided by the specific objectives of the drug design program.
| Compound | Functional Group | Predicted LogP | Predicted pKa (Conjugate Acid) | Predicted Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | Sulfone | -1.5 | 8.5 | 45.7 | 2 | 1 |
| 3-(N-Methylsulfonamido)pyrrolidine | Sulfonamide | -1.2 | 8.7 | 68.1 | 3 | 2 |
| 3-(S-Methylsulfoximido)pyrrolidine | Sulfoximine | -1.8 | 9.0 | 58.9 | 2 | 2 |
| 3-Acetamidopyrrolidine | Amide | -1.0 | 9.2 | 49.3 | 2 | 2 |
Biological Activity: Structure-Activity Relationship (SAR) Studies
The biological activity of 3-substituted pyrrolidine derivatives is highly dependent on the nature of the substituent and its interaction with the biological target. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 3-position affect potency and selectivity.
While a direct comparative SAR study for this compound and its bioisosteres against a specific target is not publicly available, we can infer potential trends from broader studies on pyrrolidine derivatives. For instance, in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), the 3-position of the pyrrolidine ring is often explored to optimize interactions with the active site.
Hypothetical SAR Trends:
-
Sulfone: The two oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors, potentially forming key interactions with amino acid residues in a target protein.
-
Sulfonamide: The sulfonamide group introduces an additional hydrogen bond donor (the N-H) and maintains strong hydrogen bond accepting capabilities. This can lead to altered binding modes and potentially increased potency.
-
Sulfoximine: The sulfoximine moiety offers a unique three-dimensional geometry and, like the sulfonamide, provides both hydrogen bond donor and acceptor functionalities. Its stereogenic sulfur center can also be exploited for chiral interactions.
-
Amide: The amide group is a classic bioisostere for sulfones and sulfonamides. It provides both a hydrogen bond donor and acceptor and can influence the conformational preferences of the pyrrolidine ring.
Pharmacokinetic Profiles: A Predictive Comparison
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. The choice of a bioisostere for the methylsulfonyl group can have a profound impact on these parameters.
| Parameter | This compound | Potential Bioisosteres (General Trends) |
| Metabolic Stability | Generally high due to the stability of the sulfone group. | Sulfonamides may be susceptible to N-dealkylation or hydrolysis. Sulfoximines can exhibit varying metabolic stability. Amides are prone to hydrolysis by amidases. |
| Aqueous Solubility | The polar sulfone group generally imparts good aqueous solubility. | Can be modulated. Sulfonamides and sulfoximines are often polar, while the overall solubility will depend on the entire molecule. |
| Cell Permeability | Can be a limiting factor due to high polarity. | May be improved by reducing the number of hydrogen bond donors or increasing lipophilicity. |
| Plasma Protein Binding | Generally low for small polar molecules. | Can vary significantly depending on the specific bioisostere and its substituents. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide generalized experimental protocols for key assays.
Synthesis of 3-Substituted Pyrrolidine Analogs
General Procedure for the Synthesis of 3-(N-Methylsulfonamido)pyrrolidine:
-
To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq).
-
The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 3-(N-methylsulfonamido)pyrrolidine.
In Vitro Biological Assay (e.g., Enzyme Inhibition Assay)
-
Prepare a stock solution of the test compounds (this compound and its bioisosteres) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme, substrate, and buffer solution.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at the optimal temperature for the enzyme assay.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubate the test compounds (at a final concentration of, e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A flowchart illustrating the bioisosteric replacement strategy.
Caption: A typical experimental workflow for comparing bioisosteres.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylsulfonyl)pyrrolidine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 3-(methylsulfonyl)pyrrolidine scaffold, supported by experimental data and detailed methodologies. By examining off-target effects, this analysis aims to inform the selection and design of next-generation kinase inhibitors with improved precision.
The this compound moiety is an increasingly popular scaffold in the design of kinase inhibitors due to its favorable physicochemical properties. However, as with all kinase inhibitors that target the highly conserved ATP-binding site, off-target activity is a significant concern. Comprehensive cross-reactivity profiling is therefore essential to characterize the selectivity of these compounds and to anticipate potential polypharmacological effects or toxicities.
Comparative Selectivity Analysis
While comprehensive kinome-wide data for a multitude of this compound-based inhibitors is not extensively available in the public domain, we can infer the selectivity potential of this scaffold by examining closely related analogs and other pyrrolidine-containing kinase inhibitors.
A notable example is a potent inhibitor of ERK1/2, which incorporates a structurally similar 3-(S)-thiomethyl pyrrolidine moiety. This compound demonstrated exceptional selectivity, showing no significant inhibition of 231 other kinases when tested at a concentration of 100 nM[1][2]. This highlights the capacity of the substituted pyrrolidine scaffold to achieve a high degree of target specificity.
In contrast, many kinase inhibitors, including those with pyrrolidine-like scaffolds developed as Janus kinase (JAK) inhibitors, exhibit a broader range of cross-reactivity. For instance, the JAK inhibitor tofacitinib, which features a pyrrolidinyl-like piperidine ring, inhibits JAK1, JAK2, and JAK3, and has been shown to also inhibit other kinases like PRK1[3]. The selectivity profiles of various clinical JAK inhibitors reveal a complex landscape of on-target and off-target activities across the kinome[4].
The following table summarizes hypothetical cross-reactivity data for a generic this compound-based inhibitor (Inhibitor X) against a panel of representative kinases, compared with a less selective alternative (Inhibitor Y) and a highly selective published compound (3-(S)-thiomethyl pyrrolidine ERK inhibitor). This data is illustrative and intended to highlight the importance of broad kinome screening.
| Kinase Target | Inhibitor X (% Inhibition @ 1 µM) | Inhibitor Y (% Inhibition @ 1 µM) | 3-(S)-thiomethyl pyrrolidine ERK inhibitor (% Inhibition @ 0.1 µM) |
| Primary Target (e.g., JAK1) | 98 | 95 | N/A |
| ERK1 | <10 | 25 | 99 |
| ERK2 | <10 | 30 | 99 |
| JAK2 | 45 | 85 | <10 |
| JAK3 | 20 | 70 | <10 |
| TYK2 | 35 | 75 | <10 |
| SRC | 15 | 60 | <10 |
| ABL1 | <10 | 55 | <10 |
| ROCK1 | <10 | 40 | <10 |
| p38α | <10 | 35 | <10 |
Experimental Protocols for Cross-Reactivity Profiling
The determination of an inhibitor's selectivity profile relies on robust and systematic experimental methodologies. Several platforms are available to assess cross-reactivity against a broad panel of kinases.
Biochemical Kinase Assays (Kinome Scanning)
This is the most common method for comprehensive selectivity profiling. Services like Eurofins' KINOMEscan™ utilize a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.
Experimental Workflow:
-
Immobilization: A proprietary kinase-tagged phage is incubated with an immobilized, active-site directed ligand.
-
Competition: The test inhibitor is added in solution. If the inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase-tagged phage remaining bound to the solid support is measured, typically using quantitative PCR (qPCR) of the phage DNA. The results are reported as percent of DMSO control, where a lower value indicates stronger binding of the inhibitor.
-
Data Analysis: The data is often visualized on a kinome tree diagram, where inhibited kinases are highlighted, providing a clear visual representation of the inhibitor's selectivity.
Biochemical kinase assay workflow.
Cellular Kinase Assays
To understand inhibitor activity in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells.
Experimental Protocol (e.g., Western Blot for Phospho-protein Levels):
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with various concentrations of the inhibitor or a vehicle control (DMSO).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the kinase's substrate and a primary antibody for the total amount of the substrate protein (as a loading control).
-
Detection and Analysis: Secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) are used, and the signal is visualized. The intensity of the bands is quantified to determine the extent of inhibition of the kinase's activity.
Signaling Pathways and Off-Target Implications
The cross-reactivity profile of a this compound-based inhibitor has direct implications for its therapeutic application and potential side effects. The primary targets of such inhibitors are often key nodes in critical signaling pathways.
JAK-STAT Signaling Pathway
Many pyrrolidine-containing scaffolds are found in inhibitors of the Janus kinases (JAKs). The JAK-STAT pathway is crucial for signaling from a wide array of cytokines and growth factors, playing a central role in immunity and inflammation[5][6][7].
JAK-STAT signaling pathway inhibition.
An inhibitor designed to be selective for one JAK isozyme (e.g., JAK1) might also inhibit other JAK family members (JAK2, JAK3, TYK2), leading to broader immunosuppressive effects or off-target toxicities such as anemia (via JAK2 inhibition).
ERK/MAPK Signaling Pathway
As suggested by the high selectivity of the 3-(S)-thiomethyl pyrrolidine analog, this scaffold can be tailored to target kinases in the ERK/MAPK pathway[8][9]. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers[].
ERK/MAPK signaling pathway inhibition.
A highly selective ERK inhibitor would be desirable for treating cancers with mutations in the MAPK pathway. Off-target inhibition of other kinases could lead to unforeseen side effects, underscoring the need for thorough profiling.
Conclusion
The this compound scaffold holds significant promise for the development of selective kinase inhibitors. As evidenced by closely related analogs, high selectivity is achievable, which is a critical attribute for minimizing off-target effects and improving the therapeutic window. However, the potential for cross-reactivity remains, and comprehensive profiling using a combination of biochemical and cellular assays is indispensable. The detailed characterization of the kinome-wide interactions of these inhibitors will continue to be a crucial step in the advancement of targeted therapies.
References
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib and analogs as inhibitors of the histone kinase PRK1 (PKN1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. onclive.com [onclive.com]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of Pyrrolidine Analogs in Cell-Based Assays: A Guide for Researchers
The pyrrolidine scaffold is a versatile structural motif found in a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antimicrobial. This guide focuses on the efficacy of these analogs in cell-based assays, providing a comparative analysis of their potency and a detailed look at the experimental methodologies employed.
Quantitative Performance Analysis
The antiproliferative and inhibitory activities of several pyrrolidine analogs have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the IC50 values for representative pyrrolidine derivatives from different studies, showcasing their efficacy against various cancer cell lines.
| Compound Class | Specific Analog | Target Cell Line | IC50 (µM) | Reference |
| 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives | Compound 4e | H22 (Murine Hepatocarcinoma) | Not specified for proliferation, but significantly suppressed migration and invasion | [1] |
| Compound 4a | MMP-2 (Enzyme Assay) | Not specified | [1] | |
| Compound 4i | MMP-9 (Enzyme Assay) | Not specified | [1] | |
| Spirooxindole Pyrrolidine/Pyrrolizidine Analogs | Compound 5e | A549 (Human Lung Carcinoma) | 3.48 | [2] |
| Compound 5f | A549 (Human Lung Carcinoma) | 1.2 | [2] | |
| Tetrazolopyrrolidine-1,2,3-triazole Analogues | Compound 7a | HeLa (Human Cervical Cancer) | 0.32 | [3] |
| Compound 7i | HeLa (Human Cervical Cancer) | 1.80 | [3] | |
| Dispiro-Indolinones | Compound 29 | LNCaP (Human Prostate Cancer) | 1.2 - 3.5 | [4] |
Note: The data presented is a compilation from different studies and not from a direct comparative experiment. The experimental conditions and cell lines vary, which should be taken into consideration when interpreting the results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrrolidine analogs.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Cancer cells (e.g., A549, HeLa, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (pyrrolidine analogs) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the cell culture medium to achieve a range of final concentrations.
-
The culture medium is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[5]
Wound Healing Assay (for Cell Migration)
This assay is used to assess the effect of compounds on cell migration.
1. Cell Seeding and Monolayer Formation:
-
Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
2. Creating the "Wound":
-
A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
3. Compound Treatment:
-
The cells are washed to remove detached cells and then treated with the test compound at a non-toxic concentration.
4. Image Acquisition and Analysis:
-
Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is measured to determine the effect of the compound on cell migration.[1]
Signaling Pathway and Experimental Workflow
Many pyrrolidine-based anticancer agents are thought to exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for pyrrolidine analogs.
The following diagram illustrates a typical workflow for evaluating the efficacy of novel compounds in cell-based assays.
Caption: A general experimental workflow for the evaluation of pyrrolidine analogs in cell-based assays.
References
- 1. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(Methylsulfonyl)pyrrolidine: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical reagents to ensure a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylsulfonyl)pyrrolidine (CAS No. 290328-57-3).
The primary route of disposal for this compound is through an approved waste disposal plant.[1][2][3] It is crucial to handle this compound and its container with care, adhering to the guidelines outlined in the Safety Data Sheet (SDS). Waste materials must be disposed of in accordance with national and local regulations.[3] It is imperative that chemicals are left in their original containers and not mixed with other waste.[3] Uncleaned containers should be treated with the same precautions as the product itself.[3]
Spill and Waste Containment
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination. Do not allow the product to enter drains.[1] For containment, cover drains and collect the spillage.[3] The spilled material should be absorbed with an inert, non-combustible material such as sand, silica gel, acid binder, universal binder, or sawdust.[1] The absorbed material should then be collected into suitable, closed containers for disposal.[1][2] It is critical to remove all sources of ignition as vapors may form explosive mixtures with air. Use non-sparking tools and explosion-proof equipment during cleanup.[2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is mandatory. This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if inhalation of vapors, mists, or aerosols is possible.
Disposal Procedure Summary
| Step | Action | Key Considerations |
| 1 | Containment | In case of a spill, immediately contain the material using inert absorbent pads or granules. Prevent entry into drains and waterways.[1] |
| 2 | Collection | Carefully collect the absorbed material and the chemical residue into a designated, labeled, and sealed container for hazardous waste.[1][2] Use non-sparking tools.[2] |
| 3 | Storage | Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2] The storage area should be secure. |
| 4 | Disposal | Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][2][3] Ensure compliance with all local, state, and federal regulations. |
| 5 | Decontamination | Thoroughly decontaminate the spill area and any equipment used in the cleanup process. Wash hands and any exposed skin. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
It is the responsibility of every laboratory professional to be knowledgeable about the hazards of the chemicals they handle and the proper procedures for their disposal. Always refer to the specific Safety Data Sheet for this compound and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns regarding waste disposal.
References
Essential Safety and Logistical Information for Handling 3-(Methylsulfonyl)pyrrolidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)pyrrolidine. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes and vapors.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) must be worn.[2] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1]
-
Body Protection: A flame-retardant and chemical-resistant lab coat or a complete chemical protection suit should be worn.[1] For large spills, a full suit is recommended.[3]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[4][5] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) should be used.[1][3]
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment, as related pyrrolidine compounds can be flammable.[2][6][7]
-
Ground all equipment containing the material to prevent static discharge.[1][7]
-
Avoid the formation of dust and aerosols.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated, sealed hazardous waste container.[4][8]
-
For large spills, evacuate the laboratory and contact the institutional EHS team immediately.[3]
-
Ventilate the area and remove all sources of ignition.[1]
-
III. Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
-
Waste Disposal:
IV. Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes relevant information based on the parent compound, pyrrolidine.
| Property | Value (for Pyrrolidine) | Source |
| Molecular Formula | C4H9N | [3] |
| Molecular Weight | 71.12 g/mol | [3] |
| Boiling Point | 87-89 °C | [1] |
| Flash Point | 3 °C (37.4 °F) | [1] |
| Vapor Density | 2.5 (Air = 1) | [3] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. louisville.edu [louisville.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
